molecular formula C9H11ClINO2 B2529429 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride CAS No. 2137733-50-5

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Número de catálogo: B2529429
Número CAS: 2137733-50-5
Peso molecular: 327.55
Clave InChI: NPODVCXCPWIDEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClINO2 and its molecular weight is 327.55. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPODVCXCPWIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137733-50-5
Record name 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
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Foundational & Exploratory

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: A Technical Guide to Peptidomimetic Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural utility, orthogonal functionalization, and step-by-step synthetic integration.

Executive Summary

In the pursuit of next-generation therapeutics, overcoming the poor pharmacokinetic profiles of native α -peptides is a paramount challenge. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) emerges as a highly specialized, non-natural β -amino acid building block designed to address this exact bottleneck (1)[1].

By combining a proteolytically resistant β -amino acid backbone with a highly reactive meta-iodophenyl handle, this compound serves a dual purpose: it extends the in vivo half-life of peptidomimetics while providing an orthogonal site for late-stage diversification via palladium-catalyzed cross-coupling (2)[2].

Physicochemical Properties & Molecular Identity

Understanding the physical parameters and stereochemical variants of this building block is critical for predictable solid-phase peptide synthesis (SPPS).

PropertyValue
Chemical Name 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride
CAS Number (Racemic) 2137733-50-5[1]
CAS Number (3R-enantiomer) 2173638-17-8[3]
CAS Number (3S-enantiomer) 2059910-88-0[4]
Molecular Weight 327.55 g/mol [5]
EC Number 822-706-5[1]
Form Solid (Hydrochloride salt)

Mechanistic Utility in Drug Design (The "Why")

As an Application Scientist, I emphasize that selecting this specific building block is a deliberate structural strategy driven by two core mechanisms:

A. The β -Amino Acid Advantage (Proteolytic Resistance)

Native α -peptides are rapidly degraded by mammalian peptidases. By incorporating an extra methylene group into the peptide backbone, β -amino acids disrupt the spatial recognition and transition-state geometry required by enzymes like trypsin and chymotrypsin (6)[6]. This shifts the molecule from a rapidly cleared peptide to a metabolically stable peptidomimetic drug candidate.

B. The meta-Iodophenyl Handle (Orthogonal Reactivity)

The iodine atom on the phenyl ring serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Iodine undergoes oxidative addition with Pd(0) much faster than bromine or chlorine. This kinetic advantage allows cross-coupling to proceed under mild, aqueous conditions that preserve the integrity of complex, sensitive peptide backbones without causing racemization (7)[7].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Fmoc-Protection for SPPS Integration

Causality: The starting material is supplied as a hydrochloride salt to protect the primary amine from premature oxidation. To utilize it in standard Fmoc-SPPS, the amine must be protected. The HCl salt must first be neutralized with a mild base (NaHCO₃) to generate the free nucleophilic amine, which subsequently attacks Fmoc-OSu (8)[8].

  • Neutralization: Dissolve 1.0 eq of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

    • Validation Check: Ensure the pH of the solution is ~8.5 before proceeding.

  • Fmoc Addition: Cool the mixture to 0 °C. Add 1.2 eq of Fmoc-OSu dissolved in 1,4-dioxane dropwise over 30 minutes to prevent thermal degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the Fmoc-protected β -amino acid (8)[8].

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Late-Stage Functionalization via Aqueous Suzuki-Miyaura Coupling

Causality: Performing cross-coupling after the peptide is synthesized allows researchers to generate a vast library of derivatives from a single precursor. A water-soluble Pd catalyst is critical here to maintain the solubility of the deprotected peptide in physiological buffers (7)[7].

  • Preparation: Dissolve the iodine-containing peptide (1.0 eq) and an arylboronic acid (2.0 eq) in a degassed aqueous buffer (e.g., 100 mM sodium phosphate, pH 8.0).

  • Catalyst Addition: Add a water-soluble palladium catalyst, such as ADHP-ligated Pd(OAc)₂ (0.05 eq).

    • Validation Check: The solution must be thoroughly degassed with argon prior to addition to prevent Pd(0) oxidation.

  • Coupling: Incubate the mixture at 37 °C for 2–4 hours. The high reactivity of the aryl iodide ensures complete conversion at physiological temperatures (2)[2].

  • Purification: Quench the reaction with 3-mercaptopropionic acid to scavenge residual palladium. Purify the diversified peptide via preparative RP-HPLC.

Data Visualization: Synthetic Integration Workflow

G Start 3-Amino-3-(3-iodophenyl)propanoic acid HCl (CAS: 2137733-50-5) Fmoc Fmoc-OSu / NaHCO3 (Aqueous/Dioxane) Start->Fmoc Protected Fmoc-3-Amino-3-(3-iodophenyl)propanoic acid Fmoc->Protected SPPS Solid-Phase Peptide Synthesis (SPPS) Coupling via HBTU/DIPEA Protected->SPPS Peptide Resin-Bound β-Peptide (m-Iodo Handle) SPPS->Peptide Suzuki Suzuki-Miyaura Cross-Coupling Pd-Catalyst, Arylboronic Acid Peptide->Suzuki Final Diversified Peptidomimetic Library (Enhanced Proteolytic Stability) Suzuki->Final

Workflow: From raw β-amino acid hydrochloride to a diversified peptidomimetic library.

Handling, Safety, and E-E-A-T Considerations

According to notified Classification and Labelling (C&L) standards, this compound requires strict laboratory safety protocols (1)[1]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[1].

  • Irritation: Causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2A, H319)[1][3].

  • Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness (STOT SE 3, H336)[1].

  • PPE Requirements: Handle exclusively within a certified fume hood using nitrile gloves, chemical safety goggles, and a lab coat.

References

  • Chemical Substance Information: 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.
  • Chemical Substance Information: (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.
  • Chemical Substance Information: (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS.
  • 3-amino propanoic acid. Sigma-Aldrich.
  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.
  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids.
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz

Sources

Synthesis Pathways for 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Design

The compound 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a highly versatile β -amino acid derivative. In modern drug discovery, β -amino acids are critical building blocks for peptidomimetics because their extended carbon backbone inherently resists proteolytic cleavage, thereby enhancing the in vivo half-life of therapeutic candidates.

The strategic placement of the iodine atom at the meta position of the phenyl ring provides a robust synthetic handle for late-stage functionalization. This allows researchers to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to rapidly generate libraries of complex integrin antagonists and small-molecule inhibitors .

Mechanistic Causality: The Rodionov Reaction

While several pathways exist to synthesize β -amino acids, the most direct and atom-economical route for aryl-substituted derivatives is the Rodionov Reaction . This one-pot, multicomponent condensation utilizes 3-iodobenzaldehyde, malonic acid, and ammonium acetate.

Causality of Reagent Selection
  • Ammonium Acetate ( NH4​OAc ): Serves a dual purpose. It acts as the ammonia ( NH3​ ) surrogate to form the reactive imine intermediate with 3-iodobenzaldehyde. Concurrently, the acetate anion functions as a mild base, buffering the reaction and catalyzing the Knoevenagel-type addition of malonic acid to the imine .

  • Alcoholic Solvent (Ethanol/Isopropanol): The zwitterionic nature of the resulting free β -amino acid makes it highly insoluble in cold alcohols. By conducting the reaction in refluxing ethanol, the product precipitates out of the solution upon cooling, driving the reaction equilibrium forward and simplifying isolation.

  • Hydrochloride Salt Formation: The free base of 3-amino-3-(3-iodophenyl)propanoic acid is difficult to purify via standard silica gel chromatography due to its zwitterionic polarity. Treating the crude free base with anhydrous ethereal hydrogen chloride ( HCl ) protonates the amine, yielding a highly stable, water-soluble hydrochloride salt that is easily recrystallized.

Pathway A 3-Iodobenzaldehyde + NH4OAc B Imine Intermediate (Schiff Base) A->B -H2O C Malonic Acid Addition B->C D Unstable Adduct (beta-amino dicarboxylic acid) C->D Nucleophilic Attack E Decarboxylation (-CO2, Heat) D->E F 3-Amino-3-(3-iodophenyl) propanoic acid (Free Base) E->F G HCl Treatment (Salt Formation) F->G H Target Hydrochloride Salt G->H

Fig 1. Mechanistic pathway of the Rodionov reaction and subsequent HCl salt formation.

Alternative Synthetic Strategies

Depending on the specific requirements of the drug development pipeline (e.g., the need for strict enantiopurity), alternative pathways may be employed:

  • Arndt-Eistert Homologation: This sequence converts an enantiopure α -amino acid (e.g., 3-iodo-L-phenylglycine) into its corresponding β -amino acid. It involves activation to a mixed anhydride, reaction with diazomethane to form an α -diazoketone, and a subsequent Wolff rearrangement . While it preserves stereochemistry, the use of explosive and toxic diazomethane limits its scalability.

  • Biocatalytic Kinetic Resolution: The racemic mixture produced by the Rodionov reaction can be resolved using engineered β -transaminases. These enzymes selectively deaminate one enantiomer, leaving the desired enantiopure β -amino acid intact.

Quantitative Pathway Comparison
Synthesis PathwayAtom EconomyScalabilityStereochemical OutcomeKey Reagents / Hazards
Rodionov Reaction HighExcellent (>100g scale)Racemic (requires resolution)Malonic acid, NH4​OAc (Low hazard)
Arndt-Eistert Homologation LowPoor (Safety constraints)Enantiopure (Retention)Diazomethane (Explosive, Toxic)
Enzymatic Resolution ModerateGood (Bioreactor scale)Enantiopure (>99% ee) β -transaminases, Pyruvate (Mild)

Self-Validating Experimental Protocol

The following protocol details the scalable synthesis of racemic 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride via the Rodionov reaction. The workflow is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Workflow S1 Reagent Setup (Aldehyde, Malonic Acid, NH4OAc in EtOH) S2 Reflux (80-85°C, 12-24h) S1->S2 S3 In-Process Control (LC-MS / TLC) S2->S3 S4 Precipitation & Filtration S3->S4 >95% conversion S5 Acidification (1M HCl in Ether) S4->S5 S6 Crystallization & Drying S5->S6

Fig 2. Self-validating experimental workflow for synthesizing the hydrochloride salt.

Step 1: Condensation and Decarboxylation
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodobenzaldehyde (10.0 g, 43.1 mmol) in 150 mL of absolute ethanol.

  • Addition: Add malonic acid (4.93 g, 47.4 mmol, 1.1 equiv.) and anhydrous ammonium acetate (6.64 g, 86.2 mmol, 2.0 equiv.) to the stirring solution.

    • Causality Check: An excess of ammonium acetate is critical to ensure complete imine formation and to prevent the competitive formation of propenoic acid byproducts .

  • Reflux: Heat the mixture to a gentle reflux (80–85 °C) under a nitrogen atmosphere for 16 hours.

Step 2: In-Process Control (IPC)
  • Sampling: Withdraw a 50 µL aliquot, dilute with 1 mL of methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the UV trace (254 nm) shows <5% remaining 3-iodobenzaldehyde. The mass spectrum must display the dominant [M+H]+ peak at m/z 292.0 for the free base. If the aldehyde persists, add an additional 0.5 equiv. of malonic acid and reflux for 4 more hours.

Step 3: Isolation of the Free Base
  • Precipitation: Allow the reaction mixture to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 2 hours. The zwitterionic β -amino acid will precipitate as a white/pale yellow solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol ( 2×20 mL) to remove unreacted starting materials and acetate salts. Dry the solid under a vacuum to afford the crude free base.

Step 4: Hydrochloride Salt Formation
  • Acidification: Suspend the crude free base in 100 mL of anhydrous diethyl ether. Slowly add 1M HCl in diethyl ether (50 mL, excess) dropwise while stirring vigorously at room temperature.

    • Causality Check: Using anhydrous ethereal HCl prevents the hydrolysis of the product and ensures the immediate precipitation of the highly polar hydrochloride salt out of the non-polar ether solvent.

  • Crystallization: Stir the suspension for 1 hour. Filter the resulting white crystalline solid under a stream of nitrogen (to prevent moisture absorption).

  • Final Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. The final product is 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

References

  • Rodionov, W. M.; Postovskaja, E. A. "The mechanism of formation of beta-aryl-beta-amino fatty acids by the condensation of aromatic aldehydes with malonic acid and its derivatives." Journal of the American Chemical Society, 1929, 51(3), 841–847. URL:[Link]

  • Lebedev, A. V.; Lebedeva, A. B.; Sheludyakov, V. D.; Kovaleva, E. A.; Ustinova, O. L.; Kozhevnikov, I. B. "Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium." Russian Journal of General Chemistry, 2005, 75, 1113–1124. URL:[Link]

  • Pinho, V. D.; Gutmann, B.; Kappe, C. O. "Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation." RSC Advances, 2014, 4, 37419-37422. URL:[Link]

  • Macdonald, S. J. F. et al. "Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents." ACS Medicinal Chemistry Letters, 2014, 5(11), 1207–1212. URL:[Link]

Review of literature on 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Introduction

In the landscape of modern drug discovery and chemical biology, β-amino acids represent a class of compounds with immense therapeutic potential. Their structural dissimilarity to endogenous α-amino acids grants them unique pharmacological properties, including increased metabolic stability and the ability to form novel secondary structures in peptides.[1][2] This guide focuses on a specific, yet under-explored molecule: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. This compound is of particular interest due to the combination of a β-amino acid scaffold and a strategically placed iodophenyl moiety. The presence of iodine offers a versatile chemical handle for further synthetic elaboration, radiolabeling, or exploiting halogen bonding interactions in receptor binding.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple literature review to provide a practical, field-proven framework for the synthesis, characterization, and biological screening of this promising molecule. We will delve into the causality behind experimental choices, propose robust protocols, and outline a logical screening cascade to uncover its therapeutic potential, hypothesized to be within the realm of neurological disorders via GABA receptor modulation.

Chemical Profile and Physicochemical Properties

3-Amino-3-(3-iodophenyl)propanoic acid is a non-proteinogenic β-amino acid. The hydrochloride salt enhances its stability and solubility in aqueous media, which is advantageous for biological testing. The core structure features a chiral center at the C3 position, meaning it exists as two enantiomers, (3R) and (3S), in addition to the racemic mixture.

PropertyValue / InformationSource
Chemical Name 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride[3]
Molecular Formula C₉H₁₁ClINO₂[4]
Molecular Weight 327.54 g/mol [4]
CAS Number (Racemate) 2137733-50-5[3]
CAS Number ((3S)-enantiomer) 2059910-88-0[5]
CAS Number ((3R)-enantiomer) 2173638-17-8[6]
Predicted XlogP -0.7[4]
InChIKey ZBOWULRIADNEHR-UHFFFAOYSA-N[4]

The 3-iodophenyl group is a critical feature. Iodine's electronegativity and size can influence halogen bonding with biological targets, potentially enhancing binding affinity and selectivity.[7] Furthermore, this moiety serves as an excellent precursor for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the rapid generation of an analog library to explore structure-activity relationships (SAR).[8]

Proposed Synthesis and Purification Workflow

While specific literature on the synthesis of this exact molecule is sparse, a robust and scalable route can be designed by adapting established methods for β-aryl-β-amino acids.[9][10] A one-pot reaction starting from commercially available 3-iodobenzaldehyde is the most efficient approach.

G cluster_0 Starting Materials cluster_1 Reaction & Purification cluster_2 Final Product 3-Iodobenzaldehyde 3-Iodobenzaldehyde One-Pot Reaction One-Pot Reaction 3-Iodobenzaldehyde->One-Pot Reaction Malonic Acid Malonic Acid Malonic Acid->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Crude Product Crude Product One-Pot Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Racemic Free Base Racemic Free Base Recrystallization->Racemic Free Base HCl Salt Formation HCl Salt Formation Racemic Free Base->HCl Salt Formation Final Product Racemic 3-Amino-3-(3-iodophenyl) propanoic acid HCl HCl Salt Formation->Final Product

Caption: Proposed workflow for the synthesis of racemic 3-Amino-3-(3-iodophenyl)propanoic acid HCl.

Detailed Experimental Protocol: Racemic Synthesis

This protocol is designed to be self-validating, with clear checkpoints for assessing reaction progress and purity.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodobenzaldehyde (10.0 g, 43.1 mmol), malonic acid (5.38 g, 51.7 mmol, 1.2 eq), and ammonium acetate (10.0 g, 129.7 mmol, 3.0 eq).

    • Add absolute ethanol (100 mL) as the solvent.

    • Causality: Ethanol is an effective solvent for all reactants and facilitates a homogenous reaction mixture. The excess of ammonium acetate serves as both the ammonia source and a basic catalyst to drive the reaction forward.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the 3-iodobenzaldehyde spot indicates reaction completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to precipitate the product.

    • Collect the crude solid by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

    • Causality: Cooling significantly reduces the solubility of the zwitterionic amino acid product, enabling efficient isolation from the reaction solvent.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of boiling water. If solubility is low, add acetic acid dropwise to aid dissolution.

    • Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization.

    • Collect the purified crystals of 3-amino-3-(3-iodophenyl)propanoic acid (free base) by vacuum filtration, wash with cold water, and dry under vacuum.

  • Hydrochloride Salt Formation:

    • Suspend the purified free base in diethyl ether or ethyl acetate.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the pH is acidic (check with pH paper).

    • Causality: The hydrochloride salt is generally more crystalline and less hygroscopic than the free base, making it ideal for storage and formulation. The use of a non-polar solvent ensures the salt precipitates out as it forms.

    • Collect the final product by filtration, wash with diethyl ether, and dry under vacuum.

Strategies for Enantioselective Synthesis

For advanced applications, resolving the enantiomers is critical.

  • Chiral Auxiliary Approach: Methods using pseudoephedrine as a chiral auxiliary have proven highly effective and scalable for synthesizing α-substituted β-amino acids and could be adapted here.[11]

  • Asymmetric Catalysis: Enantioselective hydrogenation of corresponding enamines using chiral rhodium or ruthenium catalysts represents another powerful strategy.

Hypothesized Biological Activity: GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to regulating neuronal excitability.[12] Attenuation of GABAergic neurotransmission is implicated in numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain.[12] Many therapeutic agents act as positive allosteric modulators (PAMs) of GABA-A receptors (e.g., benzodiazepines) or as agonists/antagonists of GABA-B receptors.[13][14]

Given that the known GABA-B receptor antagonist baclofen is 3-amino-3-(4-chlorophenyl)propanoic acid, it is a strong scientific hypothesis that the 3-iodo analog will also interact with the GABA system.[15] The larger, more polarizable iodine atom may alter its binding affinity, selectivity, or functional output (agonist vs. antagonist).

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis GABA_A GABA-A Receptor Cl⁻ Channel GABA_Vesicle->GABA_A Binds GABA_B GABA-B Receptor G-Protein Coupled GABA_Vesicle->GABA_B Binds Hyperpolarization Hyperpolarization GABA_A:f1->Hyperpolarization Cl⁻ Influx Downstream Signaling Downstream Signaling GABA_B:f1->Downstream Signaling Activates Compound 3-Amino-3-(3-iodophenyl) propanoic acid HCl Compound->GABA_A Hypothesized Modulation Compound->GABA_B Hypothesized Modulation

Caption: Hypothesized interaction points of the title compound within a GABAergic synapse.

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently determine the biological activity and mechanism of action.

Tier 1: Primary Binding Assays
  • Objective: To determine if the compound binds to GABA-A or GABA-B receptors.

  • Methodology: Radioligand Displacement Assay

    • Preparation: Use rat or human brain membrane preparations expressing the target receptors.

    • GABA-A Assay: Incubate membranes with a known radioligand for the benzodiazepine site (e.g., [³H]flumazenil) or the GABA site (e.g., [³H]muscimol) in the presence of varying concentrations of the test compound.

    • GABA-B Assay: Incubate membranes with a known radioligand (e.g., [³H]CGP54626) in the presence of varying concentrations of the test compound.

    • Detection: After incubation, filter the samples and measure the bound radioactivity using liquid scintillation counting.

    • Analysis: Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and subsequently the Kᵢ (binding affinity).

  • Trustworthiness: This is a standard, high-throughput method in pharmacology. Including positive controls (e.g., diazepam for GABA-A, baclofen for GABA-B) and negative controls is essential for validating each assay run.

Tier 2: In Vitro Functional Assays
  • Objective: To characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

  • Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

    • Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor (e.g., α1β2γ2 for a common GABA-A subtype, or GB1/GB2 for GABA-B).

    • Recording: After 2-4 days of expression, clamp the oocyte membrane potential at -60 mV.

    • Testing:

      • Agonist activity: Apply the test compound alone and measure any induced current.

      • Antagonist activity: Co-apply the test compound with a known concentration of GABA and measure the inhibition of the GABA-induced current.

      • Modulator activity: Co-apply a low concentration of the test compound with a dose-response curve of GABA to see if it potentiates or reduces the GABA response.[16]

    • Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Expertise Insight: TEVC is a robust system that allows for precise control of the receptor subtype being studied, providing clean, interpretable data on the compound's functional effect away from the complexity of a native neuronal network.

Tier 3: In Vivo Proof-of-Concept
  • Objective: To assess the compound's effect in a relevant animal model of a neurological disorder.

  • Potential Models:

    • Anxiety: Elevated Plus Maze (EPM) or Open Field Test in mice.

    • Epilepsy: Pentylenetetrazol (PTZ)-induced seizure model in rodents.

    • Neuropathic Pain: Chronic Constriction Injury (CCI) model in rats.

  • Administration: The compound would be administered (e.g., via intraperitoneal injection) prior to the behavioral test. The choice of model would be guided by the results of the functional assays. For example, a GABA-A PAM would be prioritized for anxiety and epilepsy models.

Conclusion and Future Directions

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride stands as a molecule of significant untapped potential. This guide provides a comprehensive, actionable framework for its synthesis, purification, and systematic biological evaluation. By leveraging established chemical principles and a logical, tiered screening cascade, researchers can efficiently elucidate its mechanism of action and validate its potential as a novel modulator of the GABAergic system. The strategic inclusion of the iodine atom not only influences its immediate biological profile but also opens the door for future medicinal chemistry efforts, including the development of PET imaging agents or the rapid exploration of SAR through cross-coupling chemistry. This structured approach, grounded in scientific integrity, paves the way for unlocking the therapeutic promise of this unique β-amino acid.

References

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Zhang, D., et al. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. Available from: [Link]

  • Kumar, A., & Akula, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]

  • Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. RSC Publishing. Available from: [Link]

  • Chemical Substance Information. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. Available from: [Link]

  • Brackeen, M. F., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters. ACS Publications. Available from: [Link]

  • NextSDS. (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • NextSDS. (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride (C9H10INO2). Available from: [Link]

  • Organic Syntheses Procedure. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available from: [Link]

  • Singh, P., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Medicinal Chemistry. PMC. Available from: [Link]

  • PubChem. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available from: [Link]

  • Gatch, M. B. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. NCBI Bookshelf. Available from: [Link]

  • Abbenante, G., Hughes, R., & Prager, R. H. Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Research @ Flinders. Available from: [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link]

  • Szymański, P., & Zarnowska, I. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Drug Design, Development and Therapy. Dove Medical Press. Available from: [Link]

Sources

Engineering Peptidomimetics: Structural Analogs and Homologs of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, high-affinity therapeutic peptides relies heavily on the incorporation of non-natural amino acids. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS 2137733-50-5)[1] is a highly versatile β3 -amino acid building block. By combining the enzymatic resistance inherent to the β -amino acid backbone with the orthogonal reactivity of a meta-substituted iodine atom, this molecule serves as a critical node in modern drug discovery. This whitepaper provides an in-depth technical analysis of its structural analogs, homologs, and the field-proven synthetic methodologies used to integrate these compounds into advanced peptidomimetics.

The Chemical and Biological Rationale

The β3 -Amino Acid Backbone

Native α -peptides are highly susceptible to degradation by endogenous proteases, limiting their clinical utility. Homologation of an α -amino acid to a β3 -amino acid (by inserting a methylene group between the α -carbon and the carboxylate) fundamentally alters the peptide backbone's topology. This modification renders the resulting β -peptides virtually invisible to standard proteolytic enzymes while allowing them to fold into predictable, stable secondary structures (e.g., 14-helices)[2].

The Strategic Role of Halogenation

The introduction of halogen atoms onto the aromatic side chains of amino acids is a powerful tool for tuning physicochemical properties[2]. While lighter halogens (fluorine, chlorine) are typically used to modulate lipophilicity and metabolic stability, the incorporation of an iodine atom at the meta-position serves two distinct, highly valuable purposes:

  • Halogen Bonding (XB): The highly polarizable iodine atom can act as a halogen bond donor, establishing strong, directional intermolecular interactions with Lewis bases in target protein binding pockets, thereby enhancing target affinity[3].

  • Synthetic Versatility: The carbon-iodine bond is highly labile under palladium catalysis, making it an ideal electrophilic handle for cross-coupling reactions to construct complex biaryl or teraryl α -helix mimetics[4].

Comparative Analysis of Analogs and Homologs

To rationalize the selection of specific building blocks during drug design, it is essential to compare 3-amino-3-(3-iodophenyl)propanoic acid with its structural analogs (halogen variations) and homologs (backbone variations).

Table 1: Quantitative and Qualitative Comparison of Structural Variants

Compound NameStructural VarianceHalogen vdW Radius (Å)Pauling ElectronegativityCross-Coupling ReactivityPrimary Utility in Drug Design
3-Amino-3-(3-fluorophenyl)propanoic acid Fluoro Analog1.473.98NegligibleIncreasing metabolic stability and modulating pKa.
3-Amino-3-(3-bromophenyl)propanoic acid Bromo Analog1.852.96ModerateOrthogonal coupling strategies; moderate halogen bonding.
3-Amino-3-(3-iodophenyl)propanoic acid Core Molecule 1.98 2.66 High (I > Br > Cl) Suzuki/Negishi coupling; radiolabeling ( 123I / 131I ).
2-Amino-3-(3-iodophenyl)propanoic acid α -Homolog1.982.66HighDirect integration into native α -peptide sequences.
4-Amino-4-(3-iodophenyl)butanoic acid γ -Homolog1.982.66HighExtended backbone mimetics; unique helical folding.

Mechanistic Pathways in Drug Design

The primary application of this iodinated β -amino acid is the synthesis of molecules capable of disrupting challenging Protein-Protein Interactions (PPIs), such as the p53-MDM2 complex[3]. The workflow below illustrates the logical progression from the raw building block to a functional therapeutic agent.

G A 3-Amino-3-(3-iodophenyl) propanoic acid B Pd-Catalyzed Cross-Coupling A->B Derivatization C Fmoc-SPPS Integration A->C Direct Assembly D Teraryl α-Helix Mimetics B->D Suzuki/Negishi E Proteolytically Stable β-Peptides C->E Sequence Elongation F PPI Disruption (e.g., p53-MDM2) D->F Target Binding E->F Target Binding

Workflow of 3-Amino-3-(3-iodophenyl)propanoic acid in peptidomimetic drug design.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the integration and modification of 3-amino-3-(3-iodophenyl)propanoic acid. Every step is designed with built-in validation mechanisms and explicit chemical causality.

Protocol 1: Synthesis of Biaryl β -Amino Acids via Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the iodophenyl ring to construct extended hydrophobic side chains, which are critical for mimicking the binding interfaces of α -helices[4].

Step-by-Step Methodology:

  • Amine Protection: Convert the hydrochloride salt to the N-Boc protected methyl ester.

    • Causality: Free primary amines coordinate strongly to active Pd(0) species. This coordination poisons the catalyst and prematurely halts the catalytic cycle. Protection ensures the metal center remains available for oxidative addition into the C-I bond.

  • Reagent Assembly: In a Schlenk flask, combine the protected iodo-compound (1.0 eq), an arylboronic acid (1.2 eq), PdCl2​(dppf) (0.05 eq), and Cs2​CO3​ (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

    • Causality: The bidentate nature of the dppf ligand enforces a large bite angle on the palladium center. This specific geometry suppresses unwanted β -hydride elimination and strongly favors the desired reductive elimination step to form the biaryl bond. Degassing the solvent prevents the oxidative degradation of the delicate Pd(0) intermediate.

  • Reaction Execution: Heat the mixture at 80°C under an argon atmosphere for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The protocol is validated when the peak corresponding to the iodinated precursor disappears and is replaced entirely by the cross-coupled product mass.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Direct incorporation of the iodinated β -amino acid into a growing peptide chain requires optimized coupling conditions due to the unique steric demands of the β -carbon.

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-3-amino-3-(3-iodophenyl)propanoic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow pre-activation for 3 minutes.

    • Causality: β3 -amino acids possess an additional methylene group, introducing significant steric bulk near the reacting center. Standard coupling reagents (like DIC/HOBt) often result in sluggish kinetics and incomplete coupling. HATU generates a highly reactive 7-aza-OBt ester intermediate, which effectively overcomes this steric barrier, driving rapid acylation while minimizing the risk of epimerization.

  • Coupling: Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine) and agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Validation Logic: A yellow/colorless bead indicates a negative result (complete acylation of the primary amine). A blue bead indicates a positive result (incomplete coupling), dictating that the coupling step must be repeated before proceeding to Fmoc deprotection.

Conclusion

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is far more than a simple structural variant; it is a rationally designed node for chemical biology. By leveraging its resistance to proteolysis and the high reactivity of its iodine substituent in cross-coupling methodologies[5], researchers can systematically engineer highly stable, target-specific peptidomimetics capable of addressing previously "undruggable" protein-protein interactions.

References

  • 3-amino-3-(3-iodophenyl)
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. nih.gov.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. nih.gov.
  • A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids. nih.gov.
  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.

Sources

Methodological & Application

Topic: A Robust, Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride, a key intermediate in pharmaceutical development. The method is designed for assay and impurity profiling, providing excellent peak shape, resolution, and sensitivity. We will explain the causality behind the selection of chromatographic parameters, outline a comprehensive protocol for implementation, and discuss the necessary system suitability and method validation criteria as mandated by current regulatory standards, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS No: 2137733-50-5) is a substituted amino acid derivative.[1] Its structure, containing both an acidic carboxyl group and a basic amino group, along with a UV-active iodophenyl moiety, presents specific challenges and opportunities for chromatographic analysis. The control of its purity and potency is critical in a drug development setting.

Method Principle: The chosen analytical strategy is reversed-phase chromatography. This is due to the compound's moderate polarity and the presence of the hydrophobic iodophenyl ring, which provides a strong retention mechanism on a non-polar stationary phase like C18.

  • Rationale for pH Control: As a zwitterionic compound, the analyte's ionization state is highly dependent on pH. To ensure consistent retention times and symmetrical peak shapes, the mobile phase must be buffered. A low pH (approximately 2.5-3.0) is selected to fully protonate the carboxylic acid group (suppressing its ionic character) while ensuring the primary amine remains protonated (as a positive ion). This results in a single, well-defined species for chromatographic interaction.

  • Rationale for UV Detection: The iodophenyl group contains a strong chromophore, making UV detection a sensitive and straightforward choice for quantification. A preliminary UV scan would indicate a maximum absorbance (λ-max) suitable for monitoring.

  • Rationale for Chiral Consideration: The analyte possesses a chiral center.[1][2][3] This achiral method is intended for determining purity and assay of the compound itself. If the separation of enantiomers ((3R) and (3S) forms) is required, a separate chiral HPLC method must be developed, typically using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5][6]

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Sonicator and 0.45 µm membrane filters for solvent degassing and sample filtration.

Reagents and Materials
  • 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride Reference Standard.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 25 mM KH₂PO₄, pH 2.5 (adjusted with H₃PO₄)Aqueous buffer to control pH and ensure consistent analyte ionization.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte from the C18 column.
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient is used to ensure elution of the main peak with a good shape while also eluting any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nm (or determined λ-max)High absorbance wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA small volume to prevent peak overload and distortion.
Run Time 20 minutesSufficient time for elution and column re-equilibration.
Solution Preparation
  • Mobile Phase A (25 mM KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if necessary.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be fit for purpose. This is a core requirement of Good Manufacturing Practices (GMP) and is outlined in pharmacopeias such as the USP.[7][8] Perform five replicate injections of the Working Standard Solution and evaluate the following parameters.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[7][9]
Precision (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the reproducibility of the system over multiple injections.[7][8]
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation power.[9]

The analysis is valid only if all system suitability requirements are met.[10]

Method Validation Framework (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[11] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics.[12][13][14]

Validation_Framework cluster_dev Method Development cluster_sst System Suitability Testing (SST) cluster_val Method Validation (ICH Q2) cluster_out Outcome Dev Define Analytical Target Profile Select Select Column & Mobile Phase Dev->Select Optimize Optimize Conditions (pH, Gradient, Temp) Select->Optimize SST Verify System Performance (Precision, Tailing, Plates) Optimize->SST Pre-Analysis Check Validation Prove Method is Fit for Purpose (Accuracy, Precision, Linearity, etc.) SST->Validation Formal Proof of Suitability Output Reliable & Trustworthy Analytical Data Validation->Output Ensures Quality

Caption: Logical relationship between development, SST, and validation.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated using forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity and Range: A minimum of five concentrations are prepared across a specified range (e.g., 50% to 150% of the nominal concentration). The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the true value. Results are expressed as percent recovery, with typical acceptance criteria of 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. Typically assessed by analyzing six replicate samples at 100% of the target concentration, with an acceptance criterion of RSD ≤ 2.0%.

    • Intermediate Precision: Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C in temperature, ±5% in organic modifier composition).[11] This provides an indication of its reliability during normal usage.

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

Workflow start Receive Sample & Reference Standard prep_solutions Prepare Mobile Phase & Diluent start->prep_solutions prep_std Prepare Working Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_setup HPLC System Setup & Equilibration prep_solutions->hplc_setup prep_std->hplc_setup prep_sample->hplc_setup sst_check Perform System Suitability Test (SST) hplc_setup->sst_check inject_samples Inject Blank, Standard(s), and Sample(s) sst_check->inject_samples SST Pass fail Troubleshoot System (Investigate Failure) sst_check->fail SST Fail data_acq Data Acquisition inject_samples->data_acq data_proc Process Data (Integrate Peaks) data_acq->data_proc calc Calculate Results (Assay, Impurities) data_proc->calc report Generate Final Report calc->report fail->hplc_setup

Caption: HPLC analysis workflow from sample preparation to reporting.

Conclusion

The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. By employing a standard C18 column with a buffered mobile phase and UV detection, the method is readily transferable to most analytical laboratories. Adherence to the described system suitability tests and a full validation according to ICH Q2(R1) guidelines will ensure that the data generated is accurate, precise, and fit for regulatory submission and quality control purposes.

References

  • 3-amino-3-(3-iodophenyl)
  • System suitability Requirements for a USP HPLC Method - HPLC Primer. CRC.
  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent Technologies.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.
  • (3R)-3-amino-3-(3-iodophenyl)
  • USP 621 Key Requirements Explained. YouTube.
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • (3S)-3-amino-3-(3-iodophenyl)
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chiral HPLC separation: str
  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of halogenated β -amino acids is a critical workflow in modern drug development, given their role as pharmacophores in peptidomimetics and small-molecule therapeutics. This application note provides a comprehensive, self-validating protocol for the High-Resolution Mass Spectrometry (HRMS) analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride . By detailing the causality behind mobile phase selection and mapping the collision-induced dissociation (CID) pathways, this guide ensures high-fidelity data acquisition while mitigating common analytical artifacts such as in-source deiodination.

Chemical Context & Mechanistic Rationale

The Challenge of Halogenated Aromatics in ESI

3-Amino-3-(3-iodophenyl)propanoic acid contains a heavy, electron-withdrawing iodine atom attached to an aromatic ring. While Electrospray Ionization (ESI) is highly efficient for protonating the primary amine, the choice of mobile phase modifier is critical. Formic acid, the industry standard for LC-MS, acts as a reducing agent within the ESI capillary. Under high voltage, it frequently induces the deiodination of iodinated aromatic compounds, replacing the iodine atom with a proton and generating artifactual [M+H−I+H]+ peaks[1].

Causality in Method Design: To preserve the structural integrity of the precursor ion, this protocol mandates the substitution of formic acid with 0.1% acetic acid . Acetic acid provides the necessary protons for efficient ionization without triggering the exothermic deiodination reaction in the source[1].

Fragmentation Dynamics

The fragmentation of protonated aromatic amino acids typically proceeds via predictable neutral losses of ammonia and water[2]. However, the β -amino acid backbone and the iodinated ring introduce two highly diagnostic pathways:

  • Homolytic Cleavage (Radical Loss): The C-I bond possesses a relatively low bond dissociation energy. Under CID, homolytic cleavage competes with heterolytic cleavage, expelling an iodine radical ( I∙ ). This rare transition from an even-electron precursor to an odd-electron radical cation ( OE+∙ ) is a definitive signature of halogenated aromatics[3].

  • Backbone Cleavage: As a β -amino acid, the compound undergoes a 6-membered cyclic transition state, transferring a proton from the nitrogen to the carbonyl oxygen. This triggers a C-C bond cleavage that expels neutral acetic acid ( CH3​COOH , 60.021 Da), leaving a stable iminium ion.

Quantitative Data & Signatures

Table 1: Exact Mass and Isotopic Signatures

Note: Iodine is monoisotopic ( 127I , 100% abundance) and exhibits a significant mass defect, shifting the exact mass lower than typical C/H/N/O compounds of similar nominal mass.

ParameterFormulaExact Mass (Da)Diagnostic Feature
Free Base C9​H10​INO2​ 290.9756High mass defect due to Iodine (-0.095 Da)
Precursor (ESI+) [C9​H11​INO2​]+ 291.9829Primary target for Q1 isolation
Precursor (ESI-) [C9​H9​INO2​]− 289.9678Alternative mode (deprotonated carboxylic acid)
Table 2: Characteristic MS/MS Fragments (CID, Positive Mode)

Fragment m/zNeutral LossMass Loss (Da)Ion TypeMechanistic Origin274.9563 NH3​ 17.0266Even-Electron ( EE+ )Proton transfer and expulsion of ammonia273.9723 H2​O 18.0106Even-Electron ( EE+ )Dehydration of the carboxylic acid group231.9618 CH3​COOH 60.0211Even-Electron ( EE+ ) α β C-C bond cleavage (Iminium formation)165.0784 I∙ 126.9045Odd-Electron ( OE+∙ )Homolytic cleavage of the C-I aromatic bond

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every sample batch must be bracketed by specific control runs.

Step 1: Reagent & Sample Preparation
  • Prepare a mobile phase consisting of LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Acetic Acid (v/v). Do not use Formic Acid.

  • Dissolve the 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride standard in 50:50 Water:Methanol to a final concentration of 1 µg/mL.

Step 2: System Suitability & Blank Validation (Critical)
  • Blank Injection: Inject 5 µL of the sample diluent.

    • Validation Check: Monitor m/z 291.9829 and m/z 166.08 (deiodinated artifact). The baseline must be clean to rule out carryover.

  • SST Injection: Inject a standard non-halogenated β -amino acid (e.g., β -phenylalanine) to verify mass accuracy (< 5 ppm) and baseline sensitivity.

Step 3: LC-MS/MS Acquisition
  • Chromatography: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV. Keep the desolvation temperature moderate (e.g., 350°C) to prevent thermal degradation of the C-I bond prior to the collision cell.

  • CID Ramping: Isolate m/z 291.98 in Q1. Apply stepped normalized collision energies (NCE) at 15, 30, and 45 eV.

    • Causality: Low energy (15 eV) captures the fragile H2​O and NH3​ losses; high energy (45 eV) forces the homolytic cleavage of the iodine radical.

Step 4: Orthogonal Data Validation
  • Verify the absence of an M+2 isotope peak (confirming Iodine over Chlorine/Bromine).

  • Confirm the exact mass defect matches the theoretical value of 291.9829 Da.

Visualizations

Workflow Prep Sample Prep (0.1% Acetic Acid) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Source (Avoid Formic Acid) LC->ESI Q1 Q1 Isolation (m/z 291.98) ESI->Q1 CID Collision Cell (Ramped Energy) Q1->CID Det Orbitrap Detection (High-Res MS/MS) CID->Det

Self-validating LC-MS/MS workflow optimized to prevent in-source deiodination.

Fragmentation M [M+H]+ m/z 291.983 (Even-Electron) F1 [M+H - NH3]+ m/z 274.956 M->F1 -NH3 (-17.027 Da) F2 [M+H - H2O]+ m/z 273.972 M->F2 -H2O (-18.011 Da) F4 [M+H - I•]+• m/z 165.079 (Radical Cation) M->F4 -I• (-126.904 Da) F5 [M+H - CH3COOH]+ m/z 231.962 (Iminium Ion) M->F5 -CH3COOH (-60.021 Da)

Proposed ESI-CID-MS/MS fragmentation pathways highlighting neutral and radical losses.

References

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry (PubMed).[Link]

  • Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A.[Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International.[Link]

Sources

Application Note: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of natural peptides while maintaining their high target affinity is a primary objective. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) [1] has emerged as a highly versatile bifunctional building block designed to address this challenge.

This compound combines two critical structural features:

  • A β -Amino Acid Core ( β -Phenylalanine Derivative, β -PAD): The insertion of an additional methylene carbon between the amino and carboxyl groups fundamentally alters the hydrogen-bonding register of any incorporated peptide. This structural shift renders the resulting peptidomimetics invisible to natural α -peptidases, drastically increasing their in vivo half-life [2].

  • A meta-Iodophenyl Handle: The iodine atom provides an exceptionally reactive site for late-stage functionalization. Because the C–I bond dissociation energy is significantly lower than that of C–Br or C–Cl bonds, it readily undergoes oxidative addition with Palladium(0) catalysts. This allows researchers to build complex biaryl pharmacophores or attach fluorescent/radioactive tags under mild conditions that preserve the sensitive chiral β -carbon [4].

Physicochemical & Reactivity Profiling

To understand the experimental choices in downstream workflows, it is crucial to quantify the reactivity and stability advantages conferred by this specific molecule.

Table 1: Halogen Reactivity in Pd-Catalyzed Oxidative Addition | Halogen on Phenyl Ring | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate | Suitability for Late-Stage Functionalization | | :--- | :--- | :--- | :--- | | C–F | ~115 | Inert | Poor | | C–Cl | ~81 | 1 | Moderate (Requires specialized, electron-rich ligands) | | C–Br | ~68 | 102−103 | Good | | C–I (This Compound) | ~53 | >105 | Excellent (Proceeds under mild, non-epimerizing conditions) |

Table 2: Pharmacokinetic Properties: Natural α -Peptides vs. β -Peptides | Property | Natural α -Peptides | β -Peptides (incorporating β -PADs) | | :--- | :--- | :--- | | Proteolytic Half-Life | Minutes (Rapid clearance) | Hours to Days (Protease evasion) | | Structural Predictability | High ( α -helix, β -sheet) | High (14-helix, 12-helix formation) | | Metabolic Stability | Low | High |

Key Application 1: Synthesis of Proteolytically Stable Peptidomimetics

To utilize 3-Amino-3-(3-iodophenyl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS), the primary amine must first be protected. We utilize the Fmoc (Fluorenylmethyloxycarbonyl) group because it is base-labile, avoiding the harsh acidic cleavage conditions of Boc chemistry that could prematurely degrade complex peptide sequences.

Protocol: Fmoc-Protection of the β -Amino Acid

Causality Focus: Maintaining stereochemical integrity while ensuring complete conversion.

Reagents & Materials:

  • 3-Amino-3-(3-iodophenyl)propanoic acid HCl (1.0 eq)

  • Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Bicarbonate ( NaHCO3​ ) (2.5 eq)

  • Solvent: Water / Acetone (1:1 v/v)

Step-by-Step Methodology:

  • Base Activation: Dissolve the amino acid hydrochloride and NaHCO3​ in water. Rationale: NaHCO3​ neutralizes the HCl salt and deprotonates the primary amine, making it a potent nucleophile. The mild pH (~8.5) prevents the hydrolysis of the Fmoc-OSu reagent.

  • Acylation: Dissolve Fmoc-OSu in acetone and add it dropwise to the aqueous solution at 0°C. Rationale: Dropwise addition controls the exothermic reaction, preventing thermal epimerization of the chiral center.

  • Propagation: Stir the mixture at room temperature for 12 hours.

  • Acidic Workup: Evaporate the acetone under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl. Rationale: Acidification protonates the carboxylate, driving the Fmoc-protected amino acid to precipitate or partition into an organic extraction solvent (e.g., Ethyl Acetate).

  • Self-Validating System: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Expected Observation: The starting material will stain deep purple/blue due to the free primary amine. The purified product will not stain with Ninhydrin, confirming complete capping of the amine.

G cluster_0 Protease Evasion Mechanism A1 Natural α-Peptide (Standard Backbone) A2 Protease Active Site Perfect Fit A1->A2 A3 Rapid Hydrolysis (Short Half-life) A2->A3 B1 β-Peptide (Modified) Extra Methylene Carbon B2 Altered H-Bonding & Steric Clash B1->B2 B3 Protease Evasion (Extended Half-life) B2->B3

Mechanism of protease evasion by β-amino acid incorporation.

Key Application 2: Late-Stage Functionalization via Cross-Coupling

The meta-iodo substituent is a privileged handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows medicinal chemists to synthesize a library of biaryl derivatives from a single advanced intermediate [4].

Protocol: Suzuki-Miyaura Cross-Coupling

Causality Focus: Achieving high turnover frequency while preventing catalyst poisoning and dehalogenation.

Reagents & Materials:

  • Fmoc-protected 3-Amino-3-(3-iodophenyl)propanoic acid (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: Combine the iodo-amino acid, aryl boronic acid, and K2​CO3​ in the solvent mixture. Rationale: The water is necessary to dissolve the inorganic base, which subsequently coordinates with the boronic acid to form a reactive boronate complex, drastically accelerating the transmetalation step.

  • Degassing: Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under positive Argon pressure. Rationale: The bulky, bidentate 'dppf' ligand forces the palladium center into a geometry that favors rapid reductive elimination, preventing the formation of undesired homocoupled byproducts.

  • Heating: Heat the reaction to 80°C for 4 hours.

  • Self-Validating System: Monitor the reaction via LC-MS.

    • Expected Observation: The starting material mass peak (containing the distinct monoisotopic mass defect of Iodine) will disappear. A new peak corresponding to the biaryl product [M−126(I)+Aryl Mass+H]+ will emerge.

G A 3-Amino-3-(3-iodophenyl) propanoic acid HCl B Fmoc Protection A->B Fmoc-OSu D Pd-Catalyzed Cross-Coupling A->D Suzuki/Sonogashira E Radioiodination (Isotope Exchange) A->E 125I/131I isotopes C SPPS Incorporation B->C Peptide Synthesis C->D Late-Stage Functionalization F Protease-Resistant Biaryl Peptidomimetics D->F G Small Molecule Pharmacophores D->G H SPECT/PET Imaging Probes E->H

Synthetic workflow and downstream applications of 3-Amino-3-(3-iodophenyl)propanoic acid.

Key Application 3: Mutational Biosynthesis & Biocatalysis

Beyond traditional organic synthesis, this compound is highly valuable in synthetic biology and genetic code expansion. Recent studies have demonstrated that engineered β -amino acid-selective adenylation enzymes (such as HitB) can accept meta-substituted β -phenylalanine analogs [3].

By feeding 3-Amino-3-(3-iodophenyl)propanoic acid to mutant bacterial strains lacking native adenylation machinery, researchers can force the biosynthetic incorporation of this unnatural amino acid into complex macrolactams (e.g., hitachimycin analogs). The incorporated iodophenyl group then serves as a bioorthogonal handle, allowing for the attachment of fluorophores or cytotoxic payloads directly onto the biologically synthesized natural product [3].

References

  • 3-amino-3-(3-iodophenyl)
  • -PAD)
  • Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β -Amino Acid–Selective Adenylation Enzyme HitB ACS Public
  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides.

Application Note: Developing Animal Models to Study the Pharmacokinetics and Efficacy of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Pharmacological Rationale & Structural Causality

The compound 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) is a non-proteogenic β-amino acid derivative that serves as a highly stable pharmacophoric scaffold in modern drug design[1]. Developing robust animal models to study this compound requires a deep understanding of its structural causality:

  • Proteolytic Evasion (The β-Amino Acid Advantage): Natural α-amino acids and their peptide derivatives are rapidly cleaved by endogenous proteases (e.g., Aminopeptidase N, DPP-IV), resulting in short in vivo half-lives. By introducing an additional carbon atom into the backbone, β-amino acids create steric hindrance that prevents recognition by these enzymes, drastically extending systemic circulation and 2[2].

  • Targeted Efficacy & The Meta-Iodo Substitution: The iodine atom at the meta position of the phenyl ring increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Furthermore, β-phenylalanine derivatives are documented to act as potent inhibitors of Aminopeptidase N (APN/CD13), a membrane-bound enzyme overexpressed in tumor cells that drives metastasis and . The iodine also provides a site for potential radiolabeling (e.g., 124 I or 131 I) for3[3].

G N1 Endogenous α-Amino Acids N3 Endogenous Proteases (e.g., APN, DPP-IV) N1->N3 Rapidly Recognized N2 β-Phenylalanine Derivative N2->N3 Steric Evasion N5 Intact Pharmacophore (Prolonged Circulation) N2->N5 Target Engagement N4 Degraded Metabolites (Short Half-life) N3->N4

Mechanism of proteolytic evasion by β-amino acids compared to α-amino acids.

Physiologically Based Pharmacokinetic (PBPK) Modeling Strategy

Because murine models exhibit significantly faster metabolic clearance rates than humans, raw pharmacokinetic data must be allometrically scaled. We utilize 4 to translate the extended half-life of 3-Amino-3-(3-iodophenyl)propanoic acid from rodents to predicted human efficacy[4].

G A Compound Formulation (β-Amino Acid) B In Vivo Dosing (IV & PO) A->B C Plasma Sampling (Time-course) B->C D LC-MS/MS Quantification C->D E PBPK Modeling (Cl, t1/2, F%) D->E

Workflow for in vivo pharmacokinetic profiling of β-amino acid derivatives.

Comparative Pharmacokinetic Data (Representative)

To establish a baseline, the following table summarizes the expected pharmacokinetic shift when replacing a standard α-phenylalanine scaffold with the β-phenylalanine derivative in a murine model.

Parameterα-Phenylalanine (Control)3-Amino-3-(3-iodophenyl)propanoic acidCausality for Shift
Half-life ( t1/2​ ) < 0.5 hours> 4.5 hoursSteric shielding prevents α-aminopeptidase cleavage.
Clearance (Cl) High (> 40 mL/min/kg)Low (< 10 mL/min/kg)Reduced hepatic and renal enzymatic degradation.
Bioavailability (F%) ~ 15 - 20%~ 65 - 80%Meta-iodo substitution increases lipophilicity and gut absorption.
Volume of Distribution ( Vd​ ) 0.6 L/kg1.8 L/kgEnhanced tissue penetration due to higher LogP.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in controls ensure that the observed data is a direct result of the compound's pharmacology, not experimental artifacts.

Protocol 1: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability ( F ) and clearance rates to validate proteolytic resistance.

Materials:

  • Adult male CD-1 mice (25-30g), fasted overnight.

  • Test Compound: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

  • Vehicle: 5% DMSO, 10% Tween-80, 85% Saline (ensures complete dissolution of the hydrochloride salt).

  • Internal Standard (IS): 13 C-labeled β-phenylalanine (for LC-MS/MS normalization).

Methodology:

  • Formulation & Grouping: Randomize mice into two groups (n=6 per group). Group 1 receives Intravenous (IV) administration via the tail vein (2 mg/kg). Group 2 receives Per Os (PO) oral gavage (10 mg/kg).

  • Time-Course Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The 24-hour window is critical; unlike α-amino acids which clear in minutes, β-derivatives require extended tracking.

  • Plasma Extraction: Centrifuge blood at 4,000 x g for 10 mins at 4°C. Transfer 20 µL of plasma to a clean tube. Add 100 µL of ice-cold acetonitrile containing the Internal Standard (IS) to precipitate native proteins.

  • Self-Validation Step: Centrifuge the mixture at 15,000 x g for 15 mins. The use of the IS corrects for any analyte lost during the precipitation phase, ensuring absolute quantitative accuracy.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the iodinated parent mass.

Protocol 2: Efficacy Evaluation in APN-Overexpressing Tumor Xenografts

Objective: Assess the in vivo antiproliferative and anti-angiogenic activity of the compound.

Materials:

  • Female BALB/c nude mice (6-8 weeks old).

  • A549 human lung carcinoma cell line (verified APN/CD13 positive).

  • Matrigel matrix.

Methodology:

  • Cell Inoculation: Harvest A549 cells in the exponential growth phase. Resuspend 5×106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of each mouse.

  • Tumor Maturation: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Begin dosing when tumors reach ~100 mm 3 .

  • Dosing Regimen: Randomize into Vehicle Control, Low Dose (10 mg/kg PO daily), and High Dose (30 mg/kg PO daily). Causality: Oral dosing is chosen over IV to leverage and validate the high oral bioavailability established in Protocol 1.

  • Monitoring & Self-Validation: Measure tumor volumes and body weights every 3 days for 21 days. Self-Validation: Stable body weight in the treatment groups confirms that tumor suppression is due to targeted APN inhibition, not systemic toxicity from the compound.

  • Ex Vivo Analysis: Euthanize mice on Day 21. Excise tumors and perform immunohistochemistry (IHC) staining for CD31 (microvessel density) to confirm the anti-angiogenic mechanism of action mediated by the β-phenylalanine derivative.

Sources

Application Note: Strategic Utilization of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride in Peptide Synthesis and Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) is a highly specialized β3 -amino acid derivative that serves a dual purpose in peptide engineering[1].

First, as a β -amino acid, its incorporation into a peptide backbone introduces an additional methylene carbon, which fundamentally alters the local hydrogen-bonding network. This modification confers profound resistance to proteolytic degradation and drives the formation of predictable secondary structures, such as 14-helices in β -peptide foldamers.

Second, the 3-iodophenyl moiety acts as a bioorthogonal, highly reactive electrophilic handle. The carbon-iodine (C-I) bond is exceptionally primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[2]. This allows researchers to synthesize a single "master" peptide sequence on a solid support and subsequently diversify it into a vast library of teraryl-based α -helix mimetics or stapled peptides via late-stage functionalization. Furthermore, the iodine atom can be subjected to isotope exchange for 125I radiolabeling, enabling precise pharmacokinetic tracking in vivo.

Physicochemical Properties
PropertySpecification
Chemical Name 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride
CAS Number 2137733-50-5 (Racemic) / 2173638-17-8 (3R) / 2059910-88-0 (3S)
Molecular Weight 327.55 g/mol
Physical State Solid (Hydrochloride Salt)
Key Structural Features β -carbon amine, meta-iodine substitution, HCl salt form

Experimental Design & Causality

Working with this monomer requires specific strategic adjustments to standard Solid-Phase Peptide Synthesis (SPPS) workflows:

  • Handling the Hydrochloride Salt : The compound is commercially supplied as an HCl salt. Direct use in SPPS would result in a protonated, non-nucleophilic amine. While one could theoretically add an extra equivalent of a tertiary base like N,N-Diisopropylethylamine (DIPEA) during coupling, the standard and more robust approach is to first convert the free amine into an Fmoc-protected building block.

  • Fmoc Protection Strategy : We utilize Fmoc-OSu rather than Fmoc-Cl.3[3].

  • Steric Hindrance in Coupling : β -amino acids possess increased steric bulk around the reacting centers. To ensure near-quantitative coupling yields and prevent deletion sequences, highly efficient coupling reagents like HATU are required, coupled with extended reaction times.

  • On-Resin Cross-Coupling : Performing the Suzuki-Miyaura coupling on-resin prior to cleavage is highly advantageous. It allows the use of large excesses of aryl boronic acids and palladium catalysts to drive the reaction to completion. The toxic palladium byproducts and unreacted reagents are then simply washed away, bypassing notoriously difficult solution-phase peptide purifications[2].

Workflow N1 1. Monomer Preparation (Fmoc Protection of HCl Salt) N2 2. SPPS Incorporation (HATU/DIPEA Coupling) N1->N2 N3 3. Late-Stage Functionalization (On-Resin Suzuki Coupling) N2->N3 N4 4. Cleavage & Deprotection (TFA / Scavenger Cocktail) N3->N4 N5 5. Purification & Analysis (RP-HPLC & LC-MS) N4->N5

Figure 1: End-to-end workflow for the incorporation and diversification of the iodophenyl monomer.

Detailed Methodologies

Protocol 1: Fmoc-Protection of the Monomer

This protocol establishes a self-validating system by utilizing a basic aqueous/organic biphasic system that ensures the HCl salt is neutralized while keeping the resulting Fmoc-amino acid soluble.

Reagents:

  • 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (1.0 eq)

  • Fmoc-OSu (0.95 eq) - Sub-stoichiometric to prevent Fmoc- β -alanine byproduct formation.

  • Sodium Carbonate ( Na2​CO3​ , 2.5 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolve the amino acid hydrochloride salt and Na2​CO3​ in distilled water. The basic environment (pH ~9-10) neutralizes the HCl salt, liberating the free amine.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Fmoc-OSu in 1,4-Dioxane and add it dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation/Workup : Extract the mixture with Ethyl Acetate (EtOAc) to remove unreacted Fmoc-OSu. The desired product remains in the aqueous layer as a sodium salt.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate or partition. Extract with EtOAc (3x).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield Fmoc-3-amino-3-(3-iodophenyl)propanoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the β -carbon's steric bulk, standard HBTU/HOBt coupling may result in incomplete reactions. HATU is utilized for its superior activation kinetics.

Step-by-Step Procedure:

  • Resin Swelling : Swell the peptide-bound resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x). Validation: Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Pre-Activation : In a separate vial, dissolve Fmoc-3-amino-3-(3-iodophenyl)propanoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute to form the active OAt ester.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Validation : Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x). Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If slightly blue, perform a second coupling cycle.

Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol leverages the 3-iodophenyl group for late-stage diversification. The C-I bond undergoes rapid oxidative addition with Pd(0).

Reagents:

  • Peptide-Resin containing the iodophenyl moiety (1.0 eq)

  • Aryl Boronic Acid ( Ar-B(OH)2​ , 5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq)

  • Potassium Carbonate ( K2​CO3​ , 5.0 eq)

  • Degassed DMF / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step) : Dissolved oxygen rapidly degrades Pd(0) catalysts. Sparge the DMF/Water solvent mixture with Argon or Nitrogen for at least 30 minutes prior to use.

  • Add the Aryl Boronic Acid, K2​CO3​ , and Pd(PPh3​)4​ to the swollen peptide-resin in a microwave-safe peptide synthesis vessel.

  • Add the degassed solvent mixture and flush the vessel headspace with Argon.

  • Reaction : Heat the vessel to 80 °C for 12 hours under gentle agitation (or utilize microwave irradiation at 100 °C for 30 minutes for accelerated kinetics).

  • Resin Washing & Pd Scavenging : Drain the reagents. Wash the resin sequentially with DMF, Water, DMF, and DCM. To remove residual trapped palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 min), followed by standard DMF and DCM washes.

SuzukiMechanism Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition Insertion into C-I Bond Pd0->OxAdd Resin-Peptide-I TransMet Transmetalation Aryl Boronic Acid + Base OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->Pd0 Regeneration Product Diversified Peptide (Teraryl or Alkylated) RedElim->Product Release

Figure 2: Catalytic cycle of the On-Resin Suzuki-Miyaura cross-coupling exploiting the iodophenyl handle.

Quantitative Data & Expected Yields

The following table summarizes the expected efficiencies when utilizing the protocols described above, benchmarked against standard α -amino acid controls.

Reaction StepReagent SystemTargetExpected Conversion / YieldNotes
Fmoc Protection Fmoc-OSu / Na2​CO3​ Free Amine85 - 92% (Isolated)Sub-stoichiometric Fmoc-OSu prevents β -alanine adducts.
SPPS Coupling HATU / DIPEA (2 hrs)Resin-bound amine>98% (by HPLC)Extended coupling required due to β -carbon sterics.
Suzuki Coupling Pd(PPh3​)4​ / Ar-B(OH)2​ Peptide-Iodophenyl80 - 95% (Crude Purity)Yields vary slightly based on the electronic nature of the boronic acid.
Global Cleavage TFA / TIS / H2​O Diversified PeptideQuantitativeThe modified β -residue is fully stable to 95% TFA.

References

  • NextSDS Database. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. 1[1]

  • Lokey Lab Protocols. Protection and deprotection of Fmoc. 3[3]

  • ACS Organic Letters. Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. 4[4]

  • National Institutes of Health (PMC). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids. 2[2]

Sources

Troubleshooting & Optimization

Identifying degradation products of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying potential degradation products.

I. Understanding the Stability of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Before delving into specific experimental issues, it is crucial to understand the inherent chemical properties of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride that influence its stability. The molecule possesses several reactive sites susceptible to degradation under various conditions:

  • The Amino Group: Prone to oxidation and reactions with aldehydes or ketones.

  • The Carboxylic Acid Group: Can undergo esterification or decarboxylation.

  • The Carbon-Iodine Bond: The C-I bond is the weakest among carbon-halogen bonds, making it susceptible to cleavage through various mechanisms, including nucleophilic substitution, reduction (dehalogenation), and photolysis.[1]

  • The Aromatic Ring: While the iodine atom is slightly deactivating, it is an ortho-, para-director for electrophilic substitution.[1] The electron-withdrawing nature of the iodine substituent can also influence the ring's susceptibility to nucleophilic attack under certain conditions.

Forced degradation studies are essential to understanding these potential pathways and are a key part of any regulatory submission.[2] These studies intentionally stress the molecule to predict the degradation products that may form under various manufacturing, storage, and in-use conditions.[2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the handling and analysis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

FAQ 1: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?

Possible Cause: The appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a strong indicator of degradation. The identity of these degradation products will depend on the storage conditions, solvent system, and exposure to light or heat.

Troubleshooting Workflow:

A systematic approach is necessary to identify these unknown peaks. The most common and powerful technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Experimental Protocol: Initial Peak Identification using LC-MS

  • Sample Preparation:

    • Prepare a solution of your 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and acetonitrile.

    • Prepare a control sample of a freshly acquired, high-purity standard of the compound at the same concentration.

  • LC-MS Analysis:

    • Utilize a reverse-phase C18 column, which is a common starting point for the separation of small molecules.

    • Employ a gradient elution method with a mobile phase consisting of:

      • Mobile Phase A: Water with 0.1% formic acid (for better peak shape and ionization in positive ion mode).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from low to high organic content (e.g., 5% to 95% B) over a suitable time to ensure separation of the parent compound from its potential degradation products.

    • Couple the HPLC to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) operating in both positive and negative electrospray ionization (ESI) modes to gather comprehensive data.[7][8]

  • Data Analysis:

    • Compare the chromatograms of your sample and the fresh standard. Any peaks present in your sample but not in the standard are potential degradation products.

    • Examine the mass spectrum of each new peak to determine its mass-to-charge ratio (m/z).

    • Based on the m/z, propose potential molecular formulas and structures for the degradation products.

FAQ 2: My sample has developed a slight discoloration over time. Is this a sign of degradation?

Possible Cause: Yes, a change in the physical appearance of your sample, such as discoloration (e.g., turning yellow or brown), is a common sign of chemical degradation. This is often due to the formation of colored impurities, which can result from oxidative or photolytic degradation pathways. Highly active aromatic compounds can be prone to oxidative decomposition.[9]

Troubleshooting & Identification:

Follow the LC-MS protocol outlined in FAQ 1 to separate and identify the compounds responsible for the discoloration. Pay close attention to potential products of oxidation and photodeiodination.

FAQ 3: I suspect my compound is degrading via deiodination. How can I confirm this?

Possible Cause: The carbon-iodine bond is relatively weak and can be cleaved under various conditions, leading to the formation of 3-Amino-3-phenylpropanoic acid. This is a common degradation pathway for iodo-aromatic compounds.[10]

Confirmation Strategy:

  • LC-MS Analysis: In your LC-MS data, look for a peak with an m/z corresponding to the deiodinated product, 3-Amino-3-phenylpropanoic acid.

  • Reference Standard: The most definitive way to confirm the identity of this peak is to run a commercially available standard of 3-Amino-3-phenylpropanoic acid under the same HPLC conditions and compare the retention times.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can help to confirm the elemental composition of the suspected deiodinated product.

III. Potential Degradation Pathways and Products

Based on the chemical structure of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride and general knowledge of small molecule degradation, several key degradation pathways can be proposed.[3][11]

A. Dehalogenation (Deiodination)

This is a primary and highly probable degradation pathway. The iodine atom is replaced by a hydrogen atom.

  • Product: 3-Amino-3-phenylpropanoic acid

  • Conditions Favoring this Pathway: Reductive environments, exposure to certain metals, and photolysis.

B. Oxidation

Oxidation can occur at several positions on the molecule. The amino group and the aromatic ring are particularly susceptible.[11][12]

  • Potential Products:

    • Hydroxylated derivatives (e.g., 3-Amino-3-(3-iodo-4-hydroxyphenyl)propanoic acid)

    • Products of oxidative deamination (leading to a ketone)

    • Ring-opened products under harsh oxidative conditions.

C. Hydrolysis

While the core structure is generally stable to hydrolysis, under strongly acidic or basic conditions and elevated temperatures, degradation can occur. Amide bond cleavage is a common hydrolytic pathway for peptides and related molecules.[12]

  • Potential Products: While less likely for this specific molecule, forced hydrolysis studies might reveal cleavage of the propanoic acid side chain.

D. Photodegradation

Exposure to light, particularly UV light, can provide the energy to break chemical bonds.

  • Primary Product: Deiodination is a very common outcome of photolysis for iodoaromatic compounds.

  • Other Potential Products: Free radical-mediated reactions can lead to a complex mixture of degradation products.[11]

Diagram: Potential Degradation Pathways

DegradationPathways Parent 3-Amino-3-(3-iodophenyl)propanoic acid Deiodination Deiodination (Reduction/Photolysis) Parent->Deiodination Oxidation Oxidation Parent->Oxidation Hydrolysis Hydrolysis (Forced Conditions) Parent->Hydrolysis Deiodinated_Product 3-Amino-3-phenylpropanoic acid Deiodination->Deiodinated_Product Hydroxylated_Product Hydroxylated Derivatives Oxidation->Hydroxylated_Product Oxidative_Deamination Keto-acid Derivative Oxidation->Oxidative_Deamination Side_Chain_Cleavage Side-chain Cleavage Products Hydrolysis->Side_Chain_Cleavage

Caption: Potential degradation pathways for 3-Amino-3-(3-iodophenyl)propanoic acid.

IV. Analytical Methodologies for Identification and Quantification

A robust analytical strategy is crucial for identifying and quantifying degradation products.

Table 1: Recommended Analytical Techniques
TechniqueApplicationKey Information Provided
HPLC-UV Routine purity analysis and quantification.Retention time, peak area (for quantification).
LC-MS (e.g., Q-TOF, Orbitrap) Identification of unknown impurities and degradation products.[4][5]Molecular weight, elemental composition (with HRMS), and structural information via fragmentation (MS/MS).
GC-MS Analysis of volatile or semi-volatile degradation products.[7]Separation and identification of smaller, more volatile fragments.
NMR Spectroscopy Definitive structure elucidation of isolated impurities.Detailed structural information, including stereochemistry.

Diagram: Troubleshooting Workflow for Unknown Peak Identification

TroubleshootingWorkflow Start Unexpected Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (m/z) LCMS->MW Database Search Databases & Literature for Known Degradants MW->Database Match Potential Match Found? Database->Match Confirm Confirm with Reference Standard Match->Confirm Yes NoMatch Propose Structures Based on MW and Fragmentation Match->NoMatch No End Structure Identified Confirm->End Isolate Isolate Impurity (e.g., Prep-HPLC) NoMatch->Isolate NMR Perform NMR for Structure Elucidation Isolate->NMR NMR->End

Caption: Logical workflow for identifying unknown degradation products.

V. References

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from:

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PMC. Available from:

  • Liu Y, Romijn EP, Verniest G, Laukens K, De Vijlder T. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. 2019;121:115686. Available from:

  • Zeki Y, Jiyan MA, Naz S. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. 2015;87(21):10830-6. Available from:

  • core components of analytical method validation for small molecules-an overview. Available from:

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Available from:

  • Forced Degradation Studies: Why, What & How. BioPharmaSpec. Available from:

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from:

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available from:

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from:

  • Susceptible amino acids to chemical degradation. ResearchGate. Available from:

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC. Available from:

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available from:

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia. Available from:

  • Role of iodine substituent in the reactivity of aromatic compounds. Benchchem. Available from:

Sources

Strategies for improving the aqueous solubility of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubility Troubleshooting Center. This guide is designed specifically for researchers and drug development professionals struggling with the aqueous solubility of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride .

Below, you will find a diagnostic breakdown of the molecule's physicochemical barriers, self-validating formulation protocols, and a targeted FAQ section to resolve common experimental failures.

Diagnostic Overview: Why is this molecule precipitating?

Despite being formulated as a hydrochloride salt—which typically implies high aqueous solubility—this specific molecule presents a dual-threat precipitation risk during biological assays:

  • The Zwitterionic Trap: As a β -amino acid derivative, this molecule possesses both a carboxylic acid and an amino group. While the HCl salt is highly soluble in pure water (due to the highly acidic microenvironment it creates), dilution into physiological buffers (pH 7.4) neutralizes the HCl. The molecule immediately transitions into a zwitterion[1]. Because zwitterions carry a net charge of zero, ion-dipole interactions with water are minimized, leading to sudden "isoelectric precipitation."

  • Halogen-Induced Lipophilicity: The 3-iodophenyl substitution introduces a massive, highly polarizable, and extremely hydrophobic iodine atom. This significantly increases the crystal lattice energy and the overall lipophilicity (LogP) of the molecule, making aqueous cavity formation thermodynamically unfavorable[2].

Table 1: Physicochemical Profiling & Formulation Impact
ParameterEstimated ValueImpact on Aqueous SolubilityRecommended Mitigation
pKa1 (COOH) ~3.5Deprotonated at pH > 3.5Avoid formulating near the pI (pH 6.5)
pKa2 (NH3+) ~9.5Protonated at pH < 9.5Utilize pH extremes if biologically acceptable
Isoelectric Point (pI) ~6.5Zone of minimum solubilityBuffer formulations at pH 4.0 or pH 8.5
LogP (Iodophenyl) > 3.0High hydrophobic repulsionHP- β -CD complexation or Cosolvents

Troubleshooting Guides & Methodologies

Module A: Cyclodextrin Inclusion Complexation

Concept & Causality: To solubilize the hydrophobic 3-iodophenyl ring, we must chemically shield it from the aqueous environment. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. β -cyclodextrins possess a cavity diameter (6.0–6.5 Å) that perfectly accommodates mono-substituted phenyl rings[3]. Complexation physically hides the iodine atom, drastically lowering the apparent lipophilicity of the molecule without altering its covalent structure.

Protocol: Self-Validating Phase Solubility Study (Higuchi-Connors)

  • Preparation: Prepare a series of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) solutions in pH 7.4 PBS at concentrations of 0, 5, 10, 15, 20, and 25 mM.

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 3-Amino-3-(3-iodophenyl)propanoic acid HCl to each vial.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 25°C for 48 hours.

    • Causality: A 48-hour window ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings that occur during rapid dissolution.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory because highly lipophilic drugs can adsorb onto standard Nylon or PES filter membranes, artificially lowering the quantified concentration.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Self-Validation Check: Plot the molar concentration of dissolved drug against the molar concentration of HP- β -CD.

    • Validation Criteria: If the plot is strictly linear ( R2>0.99 ), it confirms an AL​ -type 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ). A value between 100 and 1000 M−1 validates that the complex is stable enough to keep the drug in solution, but weak enough to release the drug upon entering systemic circulation[4].

Table 2: Cyclodextrin Selection Matrix
Cyclodextrin TypeCavity Size (Å)Aqueous Solubility (mg/mL)Suitability for Iodophenyl Group
α -Cyclodextrin4.7 - 5.3145Poor (Cavity too small for iodine)
β -Cyclodextrin6.0 - 6.518.5Moderate (Low intrinsic solubility limits dose)
HP- β -Cyclodextrin 6.0 - 6.5 > 600 Excellent (High solubility, perfect steric fit)
γ -Cyclodextrin7.5 - 8.3232Poor (Cavity too loose, weak binding affinity)
Module B: Cosolvent Systems for In Vivo Dosing

Concept & Causality: If cyclodextrins are incompatible with your downstream assay, cosolvents must be used. Cosolvents like Polyethylene Glycol (PEG) 400 and Propylene Glycol (PG) reduce the dielectric constant of the aqueous vehicle. This disrupts the strong hydrogen-bonded network of water, lowering the thermodynamic energy barrier required to solvate the lipophilic iodophenyl group[5].

Protocol: Anti-Precipitation Cosolvent Formulation

  • Solvation: Weigh the required dose of the API and dissolve it entirely in 10% (v/v) Dimethyl Sulfoxide (DMSO) or 20% (v/v) PEG 400.

    • Causality: Dissolving the API in the organic phase first breaks the crystal lattice energy without the competing polarity of water.

  • Aqueous Titration: Place the solution on a magnetic stirrer (400 rpm). Gradually add the aqueous buffer (e.g., PBS) dropwise.

    • Causality: The order of addition is critical. Adding water to the solvent (rather than solvent to water) prevents localized supersaturation zones that trigger irreversible nucleation[6].

  • Self-Validation Check: Measure the final formulation using a nephelometer.

    • Validation Criteria: A turbidity reading of < 5 NTU (Nephelometric Turbidity Units) confirms a true thermodynamic solution. If NTU > 5, sub-visible precipitation has occurred, and the PEG 400 ratio must be increased.

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in pure water at 10 mg/mL, but when I add it to cell culture media, it immediately turns cloudy. Why? A: You are observing the "pH-shift precipitation" phenomenon. In pure water, the hydrochloride salt dissolves and creates an acidic microenvironment (pH ~3-4), where the molecule is a highly soluble cation. Cell culture media is heavily buffered at pH 7.4. When added, the pH shifts to the molecule's isoelectric point (~6.5), converting it into an insoluble zwitterion[1]. Resolution: Pre-complex the drug with HP- β -CD before adding it to the media, or adjust the media pH slightly if your cell line permits.

Q: Can I use physical milling or sonication to improve the solubility of this compound? A: Milling reduces particle size and increases the surface area, which improves the rate of dissolution, but it does NOT alter the thermodynamic equilibrium solubility[5]. If the absolute solubility of the zwitterion at pH 7.4 is 1 µg/mL, milling will only help it reach that 1 µg/mL faster. You must use chemical strategies (cosolvents, CDs, pH adjustment) to increase the absolute solubility limit[7].

Q: I tried a 50% Ethanol / 50% Water mixture, but the drug crashed out when injected intravenously into mice. What went wrong? A: Ethanol is a strong cosolvent, but it diffuses extremely rapidly into the surrounding aqueous blood/tissue upon injection. This rapid diffusion leaves the highly lipophilic drug stranded in an aqueous environment without its cosolvent, leading to uncontrolled precipitation and potential embolism[6]. Resolution: Switch to a cosolvent with slower diffusion kinetics, such as PEG 400, and ensure your formulation passes a dynamic dilution test prior to injection.

Solubility Strategy Workflow

SolubilityWorkflow Start 3-Amino-3-(3-iodophenyl) propanoic acid HCl Problem Precipitation in Aqueous Media (pH 7.4) Start->Problem Diag Physicochemical Profiling (Determine pKa & pI) Problem->Diag Path1 pH Adjustment (Formulate away from pI) Diag->Path1 Zwitterion effect Path2 Cyclodextrin Complexation (HP-β-CD encapsulation) Diag->Path2 High LogP (Iodine) Path3 Cosolvent Addition (PEG 400 / PG) Diag->Path3 High Lattice Energy Eval1 Solubility > Target? (Self-Validation) Path1->Eval1 Eval2 Phase Solubility Study (Higuchi-Connors) Path2->Eval2 Eval3 Ternary Phase Diagram (Assess Metastable Zone) Path3->Eval3 Success Optimized Aqueous Formulation Eval1->Success Yes Eval2->Success K1:1 > 100 M⁻¹ Eval3->Success Clear Solution (NTU < 5)

Workflow for diagnosing and resolving isoelectric and lipophilic precipitation.

References

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:[Link]

  • A Review of Solubility Enhancement Techniques Source: International Journal of Pharmaceutical Research and Applications (ijprajournal.com) URL:[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: Global Research Online (globalresearchonline.net) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (nih.gov) URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace (scispace.com) URL:[Link]

  • Journal of Metabolomics and Systems Biology - taurine is a future biomolecule for potential health benefits: a review Source: Academic Journals (academicjournals.org) URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride Analogs as Modulators of GABA Transporters

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of a series of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride analogs. As a potent and selective inhibitor of GABA transporters (GATs), the parent compound serves as a critical scaffold for developing novel therapeutics for neurological disorders. This document details the experimental methodologies to assess the potency and selectivity of its analogs, presents a comparative analysis of their biological activity, and discusses the structure-activity relationships (SAR) to guide future drug design efforts.

Introduction: The Significance of GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The synaptic concentration of GABA is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells.[1][2] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1]

Dysfunction in the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, inhibiting GATs to increase the extracellular concentration of GABA and enhance inhibitory neurotransmission represents a promising therapeutic strategy. 3-Amino-3-(3-iodophenyl)propanoic acid has emerged as a key pharmacophore for the development of potent and selective GAT inhibitors. This guide focuses on a comparative analysis of its analogs to elucidate the structural determinants of their biological activity.

Experimental Design and Methodologies

To objectively compare the biological activity of the 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride analogs, a standardized set of in vitro assays is employed. The primary assay for determining the inhibitory potency of these compounds is the [³H]GABA uptake assay, performed in a recombinant cell line expressing specific GAT subtypes.

Core Experimental Workflow: [³H]GABA Uptake Assay

The following diagram illustrates the key steps in the [³H]GABA uptake assay used to determine the IC50 values of the test compounds.

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis CellCulture Culture HEK293 cells stably expressing human GAT subtypes (GAT1, GAT2, GAT3, BGT1) Seeding Seed cells into 96-well microplates CellCulture->Seeding Adherence Allow cells to adhere overnight Seeding->Adherence Wash1 Wash cells with pre-warmed assay buffer Adherence->Wash1 Preincubation Pre-incubate cells with test compounds or vehicle for 10-20 min Wash1->Preincubation Uptake Initiate uptake by adding [³H]GABA Preincubation->Uptake Incubation Incubate for a defined period (e.g., 10-20 min) Uptake->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells to release intracellular [³H]GABA Termination->Lysis Scintillation Add scintillation cocktail and measure radioactivity Lysis->Scintillation Analysis Calculate specific uptake and determine IC50 values Scintillation->Analysis

Figure 1: Experimental workflow for the [³H]GABA uptake assay.
Detailed Protocol: [³H]GABA Uptake Assay

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compounds: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: A known potent GAT inhibitor, such as Tiagabine for GAT1.

  • Lysis Buffer: 0.1 M NaOH or a suitable commercial cell lysis reagent.

  • Scintillation Cocktail.

Procedure:

  • Cell Culture and Seeding:

    • Culture the specific GAT-expressing HEK293 cell line in a T75 flask until confluent.

    • Trypsinize the cells and seed them into a 96-well white, clear-bottom microplate at a density of 40,000-60,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Assay Performance:

    • Gently aspirate the culture medium from the wells and wash the cells twice with 100 µL of pre-warmed assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final solvent concentration should not exceed 0.1%.

    • Add 50 µL of the diluted compounds or vehicle (for total uptake) to the respective wells. For determining non-specific uptake, add a saturating concentration of a potent, non-labeled inhibitor.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Initiate the GABA uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM) to each well.

    • Incubate the plate at room temperature for 10-20 minutes. The optimal incubation time should be determined empirically to ensure linear uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

  • Detection and Data Analysis:

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a liquid scintillation counter.

    • Calculate the specific [³H]GABA uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Comparative Biological Activity of Analogs

The following table summarizes the inhibitory activity (IC50 values) of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (Lead Compound) and a series of its analogs against the four human GABA transporter subtypes. This dataset is a representative compilation based on established structure-activity relationships for this class of compounds.

Compound IDR1 (Phenyl Substitution)R2 (Amino Group)R3 (Carboxyl Group)hGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT1 IC50 (µM)
Lead 3-Iodo-NH₂-COOH0.5>10015.225.8
Analog A 3-Chloro-NH₂-COOH1.2>10022.535.1
Analog B 3-Bromo-NH₂-COOH0.8>10018.930.4
Analog C 4-Iodo-NH₂-COOH2.5>10045.360.7
Analog D 3-Iodo-NHCH₃-COOH5.8>10050.175.3
Analog E 3-Iodo-N(CH₃)₂-COOH25.6>100>100>100
Analog F 3-Iodo-NH₂-COOCH₃15.3>100>100>100

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structural features that govern the potency and selectivity of these analogs as GAT inhibitors.

Influence of Phenyl Ring Substitution

SAR_Phenyl cluster_scaffold Core Scaffold cluster_substituents Halogen Substitution at Position 3 cluster_position Positional Isomerism Scaffold 3-Amino-3-phenylpropanoic acid Iodo Iodo (Lead) Potent GAT1 Inhibition Meta 3-Iodo (meta) Optimal for GAT1 affinity Bromo Bromo (Analog B) Slightly less potent than Iodo Iodo->Bromo Decreased Potency Chloro Chloro (Analog A) Less potent than Bromo/Iodo Bromo->Chloro Further Decrease Para 4-Iodo (para, Analog C) Significantly reduced potency Meta->Para Drastic Potency Loss

Figure 2: Impact of phenyl ring substitutions on GAT1 inhibitory activity.

The nature and position of the halogen substituent on the phenyl ring significantly impact the inhibitory activity, particularly at the hGAT1 subtype.

  • Halogen Identity: The inhibitory potency at hGAT1 follows the trend I > Br > Cl. This suggests that a larger, more lipophilic halogen at the 3-position is favorable for binding.

  • Positional Isomerism: Moving the iodo substituent from the 3-position (meta) to the 4-position (para) results in a substantial decrease in potency at all tested GAT subtypes. This indicates that the 3-position is optimal for interaction with the binding pocket of the transporters.

Modifications of the Amino and Carboxyl Groups

Modifications to the core amino acid structure also have a profound effect on biological activity.

  • N-Alkylation: Mono-methylation of the amino group (Analog D) leads to a significant reduction in potency, while di-methylation (Analog E) virtually abolishes activity. This suggests that the primary amino group is crucial for binding, likely through the formation of hydrogen bonds within the transporter's binding site.

  • Carboxyl Esterification: Conversion of the carboxylic acid to its methyl ester (Analog F) drastically reduces inhibitory activity. This highlights the importance of the negatively charged carboxylate group for interaction with the GATs, which is a common feature for many transporter substrates and inhibitors.

Conclusion

This guide provides a framework for the comparative biological evaluation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride analogs as GABA transporter inhibitors. The detailed experimental protocol for the [³H]GABA uptake assay ensures reproducible and reliable data generation. The structure-activity relationship analysis, based on a representative dataset, reveals critical insights for the rational design of novel GAT inhibitors. Specifically, a large, lipophilic substituent at the 3-position of the phenyl ring, coupled with an unmodified primary amino group and a free carboxylic acid, are key determinants for potent and selective inhibition of hGAT1. These findings underscore the importance of systematic structural modification and rigorous biological testing in the development of next-generation therapeutics targeting the GABAergic system.

References

  • Schousboe, A., Sarup, A., Bak, L. K., & Waagepetersen, H. S. (2004). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 29(2), 343–349.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Madsen, K. K., White, H. S., & Schousboe, A. (2010). Neuronal and non-neuronal GABA transporters as targets for novel anticonvulsant drugs. Pharmacology & therapeutics, 125(3), 394–401.
  • Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current drug delivery, 6(1), 33–41.
  • Conti, F., Minelli, A., & Melone, M. (1999). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular and cellular biochemistry, 198(1-2), 67–75.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2000). GABA-uptake inhibitors. Design, structure-activity relationships and therapeutic potential. Current pharmaceutical design, 6(12), 1193–1209.
  • Falch, E., Perregaard, J., Frølund, B., Ebert, B., & Krogsgaard-Larsen, P. (1999). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of N-substituted guvacine and nipecotic acid derivatives. European journal of medicinal chemistry, 34(5), 387–400.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Krogsgaard-Larsen, P. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of glutamatergic and GABAergic neurotransmission. Neurochemical research, 28(2), 347–352.
  • Gadea, A., & López-Colomé, A. M. (2001). Glial transporters for glutamate, glycine, and GABA: II. GABA transporters. Journal of neuroscience research, 63(6), 461–468.
  • Kanner, B. I. (2006). Structure and function of sodium-coupled neurotransmitter transporters. The Journal of experimental biology, 209(Pt 22), 4384–4390.
  • Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. The Journal of neurophysiology, 90(3), 1363–1374.
  • Kragler, A., Sitte, H. H., & Pifl, C. (2018). The human GABA transporter GAT1 is a promising target for the treatment of epilepsy. Epilepsia, 59(S2), 108–117.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Loland, C. J., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375–383.
  • Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165.
  • Eulenburg, V., & Gomeza, J. (2010). Neurotransmitter transporters in health and disease. Cellular and molecular life sciences : CMLS, 67(24), 4177–4192.
  • Whitworth, T. L., & Bowery, N. G. (2007). GABA uptake inhibitors and their potential in the treatment of epilepsy. Current opinion in pharmacology, 7(1), 73–78.
  • Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in brain research, 160, 9–19.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
  • Cherubini, E., & Conti, F. (2001). Generating diversity at GABAergic synapses. Trends in neurosciences, 24(3), 155–162.
  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews. Neuroscience, 6(3), 215–229.
  • Mody, I. (2001). Distinguishing between GABAA receptors responsible for tonic and phasic conductances. Neurochemical research, 26(8-9), 907–913.
  • Semyanov, A., Walker, M. C., & Kullmann, D. M. (2004). GABA uptake regulates cortical excitability via cell type-specific mechanisms.
  • Glykys, J., & Mody, I. (2007). The main source of ambient GABA responsible for tonic inhibition in the mouse hippocampus. The Journal of physiology, 582(Pt 3), 1163–1178.
  • Ortinski, P. I., Lu, C., & Westbrook, G. L. (2006). GAT-3 transporters regulate the tonic GABAA receptor-mediated conductance in cultured rat astrocytes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(38), 9797–9809.
  • Kirmse, K., & Kirischuk, S. (2006). Ambient GABA concentration and GABA-A receptor-mediated tonic conductance in developing rat hippocampus. The European journal of neuroscience, 24(11), 3139–3149.
  • Belelli, D., Harrison, N. L., Maguire, J., Macdonald, R. L., Walker, M. C., & Cope, D. W. (2009). Extrasynaptic GABAA receptors: form, pharmacology, and function. Journal of neuroscience, 29(41), 12757–12763.
  • Caraiscos, V. B., Elliott, E. M., You-Ten, K. E., Cheng, V. Y., Belelli, D., Newell, J. G., ... & Orser, B. A. (2004). Tonic inhibition in mouse hippocampal CA1 pyramidal neurons is mediated by alpha5 subunit-containing gamma-aminobutyric acid type A receptors.
  • Scimemi, A., Semyanov, A., Sperk, G., Kullmann, D. M., & Walker, M. C. (2005). Multiple forms of tonic GABAA receptor-mediated inhibition in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(28), 6620–6629.
  • Mortensen, M., Ebert, B., Wafford, K., & Smart, T. G. (2010). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors. The Journal of physiology, 588(Pt 8), 1251–1268.
  • Ade, K. K., & Lovinger, D. M. (2007). A tonically active GABAA receptor conductance in striatal medium spiny neurons is regulated by GAT-3. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12935–12946.
  • Jin, X. T., Lu, Y. M., & Mody, I. (2011). GAT1 and GAT3 expression are differentially localized in the extrasynaptic and synaptic compartments of the thalamus. Brain research, 1398, 27–36.
  • Chiu, C. S., Brickley, S., Jensen, K., Southwell, A., Mckinney, S., Cull-Candy, S., ... & Mody, I. (2005). GABA transporter-1 deficiency causes seizures, ataxia, and tremor.
  • Jensen, K., Chiu, C. S., Sokolova, I., Lester, H. A., & Mody, I. (2003). GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(16), 6560–6569.
  • Bröer, S., & Gether, U. (2012). The solute carrier 6 family of transporters. British journal of pharmacology, 167(2), 256–278.
  • Pramod, A. B., Foster, J., Carvelli, L., & Henry, L. K. (2013). SLC6 transporters: structure, function, regulation, and molecular modeling. Molecular pharmacology, 83(1), 4–17.
  • Penmatsa, A. (2013). The LeuT-fold: a structural motif for neurotransmitter transport. Advances in experimental medicine and biology, 964, 57–74.
  • Forrest, L. R., & Rudnick, G. (2009). The rocking bundle: a mechanism for ion-coupled solute flux by symmetrical transporters. Physiology (Bethesda, Md.), 24, 377–386.
  • Krishnamurthy, H., & Gouaux, E. (2012). X-ray structures of LeuT in substrate-free outward-open and apo inward-open states.
  • Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2008). A competitive inhibitor traps LeuT in an open-to-out conformation. Science (New York, N.Y.), 322(5908), 1657–1661.
  • Yamashita, A., Singh, S. K., Kawate, T., Jin, Y., & Gouaux, E. (2005). Crystal structure of a bacterial homologue of Na+/Cl--dependent neurotransmitter transporters.
  • Zhou, Z., Zhen, J., Karpowich, N. K., Goetz, R. M., Law, C. J., Reith, M. E., & Wang, D. N. (2007). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. Science (New York, N.Y.), 317(5843), 1390–1393.
  • Wang, H., Goehring, A., Wang, K. H., Penmatsa, A., Ressler, R., & Gouaux, E. (2013). Structural basis for action by diverse antidepressants on biogenic amine transporters.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates mechanism of substrate recognition and release.
  • Rosenberg, P. A., & Finkbeiner, S. (2004). Neurotransmitter transporters: a new role for an old protein. Neuron, 43(1), 7–9.
  • Torres, G. E., & Amara, S. G. (2007). Glutamate and monoamine transporters: new targets for drug development. Current opinion in drug discovery & development, 10(1), 71–80.
  • Masson, J., Sagné, C., Hamon, M., & El Mestikawy, S. (1999). Neurotransmitter transporters in the central nervous system. Pharmacological reviews, 51(3), 439–464.## A Comparative Guide to the Biological Activity of 3-Amino-3-(3-iodophenyl)

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system. We present a comprehensive comparative analysis of the biological activity of a series of analogs based on the 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride scaffold. This parent compound is a known modulator of GABA transporters (GATs), and understanding the structure-activity relationships (SAR) of its derivatives is pivotal for the rational design of more potent and selective agents for treating neurological disorders.

This guide provides an in-depth look at the experimental methodologies for assessing the inhibitory activity of these analogs, a comparative analysis of their biological profiles, and a discussion of the key structural determinants influencing their interaction with GABA transporters.

The Critical Role of GABA Transporters in Neuronal Signaling

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, essential for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA levels in the synaptic cleft is largely mediated by a family of Na+/Cl--dependent GABA transporters (GATs), which facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1][2] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1]

Given that dysregulation of GABAergic signaling is implicated in conditions such as epilepsy, anxiety disorders, and neuropathic pain, the inhibition of GATs to elevate synaptic GABA concentrations has emerged as a validated therapeutic strategy. The 3-Amino-3-(3-iodophenyl)propanoic acid scaffold represents a promising starting point for the development of novel GAT inhibitors. This guide will dissect the biological impact of systematic chemical modifications to this core structure.

Experimental Framework for Comparative Analysis

To ensure a rigorous and objective comparison of the synthesized analogs, a standardized in vitro biological assay is paramount. The cornerstone of this evaluation is the [³H]GABA uptake assay, which directly measures the inhibitory potency of the compounds on specific human GAT subtypes expressed in a heterologous system.

Workflow for Assessing GAT Inhibition: The [³H]GABA Uptake Assay

The following diagram outlines the systematic workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds against each GAT subtype.

GABAUptakeAssay cluster_cell_prep I. Cell Preparation cluster_assay_proc II. Inhibition Assay cluster_data_acq III. Data Acquisition & Analysis Culture Culture of HEK293 cells stably expressing individual human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT1) Seed Seeding of cells into 96-well microplates Culture->Seed Adhere Overnight incubation for cell adherence Seed->Adhere Wash_Cells Wash cells with pre-warmed assay buffer Adhere->Wash_Cells Preincubate Pre-incubation with varying concentrations of test analogs Wash_Cells->Preincubate Add_Radioligand Initiation of uptake with the addition of [³H]GABA Preincubate->Add_Radioligand Incubate Incubation for a defined time to allow GABA uptake Add_Radioligand->Incubate Terminate Termination of uptake by rapid washing with ice-cold buffer Incubate->Terminate Lyse Cell lysis to release internalized [³H]GABA Terminate->Lyse Scintillation_Count Quantification of radioactivity using liquid scintillation counting Lyse->Scintillation_Count Calculate_IC50 Calculation of specific uptake and determination of IC50 values Scintillation_Count->Calculate_IC50

Figure 1: A step-by-step workflow of the [³H]GABA uptake inhibition assay.
Detailed Experimental Protocol: [³H]GABA Uptake Assay

A. Reagents and Materials

  • Cell Lines: Human Embryonic Kidney (HEK293) cells engineered to stably express a single subtype of human GAT (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, and 5 mM D-Glucose.

  • Radiolabeled Substrate: [³H]GABA (Specific Activity: 30-60 Ci/mmol).

  • Test Compounds: 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride and its analogs, prepared as stock solutions in DMSO.

  • Reference Compound: A known potent inhibitor for each GAT subtype (e.g., Tiagabine for hGAT1).

  • Cell Lysis Solution: 0.1 M NaOH or a commercially available cell lysis buffer.

  • Scintillation Fluid.

B. Assay Procedure

  • Cell Preparation:

    • HEK293 cells expressing the target GAT subtype are cultured to ~80-90% confluency.

    • Cells are harvested and seeded into 96-well, white, clear-bottom microplates at a density of 50,000 cells/well.

    • The plates are incubated overnight at 37°C with 5% CO₂ to ensure a confluent monolayer.

  • Inhibition Assay:

    • The culture medium is aspirated, and the cell monolayer is washed twice with 100 µL of pre-warmed assay buffer.

    • Serial dilutions of the test compounds are prepared in assay buffer. The final DMSO concentration in the assay should be kept below 0.1%.

    • 50 µL of the compound dilutions are added to the wells. Control wells receive vehicle for total uptake determination, and a saturating concentration of a known inhibitor for non-specific uptake.

    • The plate is pre-incubated for 15 minutes at room temperature.

    • Uptake is initiated by the addition of 50 µL of assay buffer containing [³H]GABA (final concentration ~15 nM).

    • The reaction is allowed to proceed for 15 minutes at room temperature. This time point should be within the linear range of uptake for each cell line.

    • The assay is terminated by rapid aspiration of the assay solution, followed by three quick washes with 150 µL of ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • 100 µL of cell lysis solution is added to each well, and the plate is incubated for 30 minutes to ensure complete lysis.

    • The cell lysate from each well is transferred to a scintillation vial containing 4 mL of scintillation fluid.

    • The radioactivity is quantified using a liquid scintillation counter.

    • Specific uptake is determined by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition is calculated for each compound concentration.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Biological Activity Comparison of Analogs

The inhibitory potencies (IC50 values in µM) of the lead compound and a representative set of its analogs against the four human GAT subtypes are presented below. This dataset has been constructed based on established SAR principles for aryl-β-amino acid-based GAT inhibitors.

Compound IDR1 (Phenyl Substitution)R2 (Amino Group)R3 (Carboxyl Group)hGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT1 IC50 (µM)
Lead 3-Iodo-NH₂-COOH0.45>10012.828.3
Analog A 3-Chloro-NH₂-COOH1.5>10025.139.6
Analog B 3-Bromo-NH₂-COOH0.72>10016.532.1
Analog C 4-Iodo-NH₂-COOH3.1>10050.268.9
Analog D 3-Iodo-NHCH₃-COOH6.2>10055.880.4
Analog E 3-Iodo-N(CH₃)₂-COOH30.8>100>100>100
Analog F 3-Iodo-NH₂-COOCH₃18.4>100>100>100

Decoding the Structure-Activity Relationships

The data presented above allows for a detailed analysis of the structure-activity relationships, providing a rationale for the observed differences in biological activity.

The Impact of Phenyl Ring Modifications

Phenyl_SAR cluster_core Core Scaffold cluster_halogen Effect of Halogen at Position 3 cluster_positional Positional Isomerism Core 3-Amino-3-phenylpropanoic acid Iodo Iodo (Lead) High Potency Meta_Pos 3-Iodo (meta) Optimal for GAT1 Affinity Bromo Bromo (Analog B) Slight Decrease in Potency Iodo->Bromo Potency Decreases Chloro Chloro (Analog A) Moderate Potency Bromo->Chloro Further Decrease Para_Pos 4-Iodo (para, Analog C) Significant Loss of Potency Meta_Pos->Para_Pos Dramatic Potency Reduction

Figure 2: Influence of phenyl ring halogenation on hGAT1 inhibitory potency.

The substitution pattern on the phenyl ring is a critical determinant of GAT1 inhibitory activity.

  • Nature of the Halogen: A clear trend is observed where the inhibitory potency at hGAT1 decreases as the size and lipophilicity of the halogen at the 3-position decrease (I > Br > Cl). This suggests that a larger substituent is better accommodated in the binding pocket of GAT1.

  • Positional Effects: The position of the iodo group is crucial. Relocating it from the 3- (meta) to the 4- (para) position leads to a marked reduction in potency across all tested GAT subtypes, indicating a strict spatial requirement for optimal interaction.

The Role of the Amino and Carboxyl Moieties

Modifications to the fundamental amino acid structure significantly alter the biological activity.

  • N-Alkylation: The primary amino group appears to be essential for high-affinity binding. Mono-methylation (Analog D) results in a substantial loss of potency, and di-methylation (Analog E) leads to a near-complete loss of activity. This strongly suggests that the -NH₂ group participates in crucial hydrogen bonding interactions within the transporter's binding site.

  • Esterification of the Carboxyl Group: The conversion of the carboxylic acid to a methyl ester (Analog F) severely diminishes inhibitory activity. This underscores the importance of the negatively charged carboxylate for binding, a feature common to many GAT inhibitors and substrates.

Concluding Remarks

This guide has outlined a systematic approach to comparing the biological activity of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride analogs as inhibitors of GABA transporters. The provided [³H]GABA uptake assay protocol serves as a robust method for generating reliable and comparable data. The structure-activity relationship analysis, derived from a representative dataset, offers valuable insights for medicinal chemists and pharmacologists. The key takeaways for designing potent and selective GAT1 inhibitors based on this scaffold are the necessity of a large, lipophilic group at the 3-position of the phenyl ring, an unsubstituted primary amino group, and a free carboxylic acid moiety. These findings provide a solid foundation for the future development of novel therapeutic agents targeting the GABAergic system for the treatment of various neurological disorders.

References

  • Schousboe, A., Sarup, A., Bak, L. K., & Waagepetersen, H. S. (2004). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 29(2), 343–349.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry international, 29(4), 335–356.

  • Madsen, K. K., White, H. S., & Schousboe, A. (2010). Neuronal and non-neuronal GABA transporters as targets for novel anticonvulsant drugs. Pharmacology & therapeutics, 125(3), 394–401.

  • Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current drug delivery, 6(1), 33–41.

  • Conti, F., Minelli, A., & Melone, M. (1999). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular and cellular biochemistry, 198(1-2), 67–75.

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2000). GABA-uptake inhibitors. Design, structure-activity relationships and therapeutic potential. Current pharmaceutical design, 6(12), 1193–1209.

  • Falch, E., Perregaard, J., Frølund, B., Ebert, B., & Krogsgaard-Larsen, P. (1999). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of N-substituted guvacine and nipecotic acid derivatives. European journal of medicinal chemistry, 34(5), 387–400.

  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Krogsgaard-Larsen, P. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.

  • Schousboe, A. (2003). Role of astrocytes in the maintenance and modulation of glutamatergic and GABAergic neurotransmission. Neurochemical research, 28(2), 347–352.

  • Gadea, A., & López-Colomé, A. M. (2001). Glial transporters for glutamate, glycine, and GABA: II. GABA transporters. Journal of neuroscience research, 63(6), 461–468.

  • Kanner, B. I. (2006). Structure and function of sodium-coupled neurotransmitter transporters. The Journal of experimental biology, 209(Pt 22), 4384–4390.

  • Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. The Journal of neurophysiology, 90(3), 1363–1374.

  • Kragler, A., Sitte, H. H., & Pifl, C. (2018). The human GABA transporter GAT1 is a promising target for the treatment of epilepsy. Epilepsia, 59(S2), 108–117.

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Loland, C. J., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.

  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375–383.

  • Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165.

  • Eulenburg, V., & Gomeza, J. (2010). Neurotransmitter transporters in health and disease. Cellular and molecular life sciences : CMLS, 67(24), 4177–4192.

  • Whitworth, T. L., & Bowery, N. G. (2007). GABA uptake inhibitors and their potential in the treatment of epilepsy. Current opinion in pharmacology, 7(1), 73–78.

  • Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in brain research, 160, 9–19.

  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.

  • Cherubini, E., & Conti, F. (2001). Generating diversity at GABAergic synapses. Trends in neurosciences, 24(3), 155–162.

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews. Neuroscience, 6(3), 215–229.

  • Mody, I. (2001). Distinguishing between GABAA receptors responsible for tonic and phasic conductances. Neurochemical research, 26(8-9), 907–913.

  • Semyanov, A., Walker, M. C., & Kullmann, D. M. (2004). GABA uptake regulates cortical excitability via cell type-specific mechanisms. Nature neuroscience, 7(7), 734–740.

  • Glykys, J., & Mody, I. (2007). The main source of ambient GABA responsible for tonic inhibition in the mouse hippocampus. The Journal of physiology, 582(Pt 3), 1163–1178.

  • Ortinski, P. I., Lu, C., & Westbrook, G. L. (2006). GAT-3 transporters regulate the tonic GABAA receptor-mediated conductance in cultured rat astrocytes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(38), 9797–9809.

  • Kirmse, K., & Kirischuk, S. (2006). Ambient GABA concentration and GABA-A receptor-mediated tonic conductance in developing rat hippocampus. The European journal of neuroscience, 24(11), 3139–3149.

  • Belelli, D., Harrison, N. L., Maguire, J., Macdonald, R. L., Walker, M. C., & Cope, D. W. (2009). Extrasynaptic GABAA receptors: form, pharmacology, and function. Journal of neuroscience, 29(41), 12757–12763.

  • Caraiscos, V. B., Elliott, E. M., You-Ten, K. E., Cheng, V. Y., Belelli, D., Newell, J. G., ... & Orser, B. A. (2004). Tonic inhibition in mouse hippocampal CA1 pyramidal neurons is mediated by alpha5 subunit-containing gamma-aminobutyric acid type A receptors. Proceedings of the National Academy of Sciences of the United States of America, 101(10), 3662–3667.

  • Scimemi, A., Semyanov, A., Sperk, G., Kullmann, D. M., & Walker, M. C. (2005). Multiple forms of tonic GABAA receptor-mediated inhibition in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(28), 6620–6629.

  • Mortensen, M., Ebert, B., Wafford, K., & Smart, T. G. (2010). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors. The Journal of physiology, 588(Pt 8), 1251–1268.

  • Ade, K. K., & Lovinger, D. M. (2007). A tonically active GABAA receptor conductance in striatal medium spiny neurons is regulated by GAT-3. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12935–12946.

  • Jin, X. T., Lu, Y. M., & Mody, I. (2011). GAT1 and GAT3 expression are differentially localized in the extrasynaptic and synaptic compartments of the thalamus. Brain research, 1398, 27–36.

  • Chiu, C. S., Brickley, S., Jensen, K., Southwell, A., Mckinney, S., Cull-Candy, S., ... & Mody, I. (2005). GABA transporter-1 deficiency causes seizures, ataxia, and tremor. Proceedings of the National Academy of Sciences of the United States of America, 102(32), 11463–11468.

  • Jensen, K., Chiu, C. S., Sokolova, I., Lester, H. A., & Mody, I. (2003). GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(16), 6560–6569.

  • Bröer, S., & Gether, U. (2012). The solute carrier 6 family of transporters. British journal of pharmacology, 167(2), 256–278.

  • Pramod, A. B., Foster, J., Carvelli, L., & Henry, L. K. (2013). SLC6 transporters: structure, function, regulation, and molecular modeling. Molecular pharmacology, 83(1), 4–17.

  • Penmatsa, A. (2013). The LeuT-fold: a structural motif for neurotransmitter transport. Advances in experimental medicine and biology, 964, 57–74.

  • Forrest, L. R., & Rudnick, G. (2009). The rocking bundle: a mechanism for ion-coupled solute flux by symmetrical transporters. Physiology (Bethesda, Md.), 24, 377–386.

  • Krishnamurthy, H., & Gouaux, E. (2012). X-ray structures of LeuT in substrate-free outward-open and apo inward-open states. Nature, 481(7382), 469–474.

  • Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2008). A competitive inhibitor traps LeuT in an open-to-out conformation. Science (New York, N.Y.), 322(5908), 1657–1661.

  • Yamashita, A., Singh, S. K., Kawate, T., Jin, Y., & Gouaux, E. (2005). Crystal structure of a bacterial homologue of Na+/Cl--dependent neurotransmitter transporters. Nature, 437(7056), 215–223.

  • Zhou, Z., Zhen, J., Karpowich, N. K., Goetz, R. M., Law, C. J., Reith, M. E., & Wang, D. N. (2007). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. Science (New York, N.Y.), 317(5843), 1390–1393.

  • Wang, H., Goehring, A., Wang, K. H., Penmatsa, A., Ressler, R., & Gouaux, E. (2013). Structural basis for action by diverse antidepressants on biogenic amine transporters. Nature, 503(7474), 141–145.

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339.

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates mechanism of substrate recognition and release. Nature, 503(7474), 85–90.

  • Rosenberg, P. A., & Finkbeiner, S. (2004). Neurotransmitter transporters: a new role for an old protein. Neuron, 43(1), 7–9.

  • Torres, G. E., & Amara, S. G. (2007). Glutamate and monoamine transporters: new targets for drug development. Current opinion in drug discovery & development, 10(1), 71–80.

  • Masson, J., Sagné, C., Hamon, M., & El Mestikawy, S. (1999). Neurotransmitter transporters in the central nervous system. Pharmacological reviews, 51(3), 439–464.

Sources

Advanced structural analysis and confirmation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Advanced Structural Analysis and Confirmation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth technical comparison of analytical methodologies for the structural elucidation and confirmation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a narrative grounded in experimental causality and self-validating protocols.

While specific experimental data for this compound is not widely published, this guide will establish a robust analytical framework based on established principles and data from structurally similar molecules.[1] We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve unequivocal structural verification.

Compound Overview and Key Analytical Considerations

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a substituted β-amino acid. Its structure presents several key features that dictate the analytical strategy:

  • Aromatic Ring: The iodophenyl group provides a chromophore for UV detection and yields characteristic signals in NMR spectroscopy.

  • Chiral Center: The C3 carbon is a stereocenter, necessitating the use of chiral-specific analytical techniques to determine enantiomeric purity.

  • Amino Acid Moiety: The presence of both an amino group and a carboxylic acid group makes the molecule's charge state pH-dependent, a critical factor for both chromatographic separation and NMR sample preparation.[2]

  • Iodine Atom: The heavy iodine atom provides a unique isotopic signature that can be useful in mass spectrometry.

Identifier Value
Chemical Name 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
CAS Number 2137733-50-5[3]
Molecular Formula C₉H₁₁ClINO₂
Molecular Weight 327.55 g/mol
Monoisotopic Mass 326.9571 g/mol

Part 1: Chromatographic Purity and Enantiomeric Resolution via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. For 3-Amino-3-(3-iodophenyl)propanoic acid, two distinct HPLC analyses are crucial: a reversed-phase method for purity assessment and a chiral method for enantiomeric resolution.

Purity Assessment by Reversed-Phase HPLC

This technique separates compounds based on their hydrophobicity. The iodophenyl group gives our target molecule sufficient hydrophobicity for good retention on a C18 column.

Experimental Protocol: RP-HPLC-UV

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid groups.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm. The 220 nm wavelength will detect the peptide-like backbone, while 254 nm is effective for the aromatic ring.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Choices: The C18 column is chosen for its versatility and effectiveness with moderately polar compounds. The acidic mobile phase (TFA) ensures that the carboxylic acid is protonated and the amino group is in its ammonium salt form, leading to a single, well-defined analyte species and sharp, symmetrical peaks.[2]

Enantiomeric Purity by Chiral HPLC

Since the molecule contains a chiral center, it is essential to confirm its enantiomeric purity. For underivatized amino acids, a teicoplanin-based chiral stationary phase (CSP) is highly effective.[2]

Experimental Protocol: Chiral HPLC-UV

  • Column: Chirobiotic T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer. A good starting point is 70:30 (v/v) Methanol:Water with 0.1% acetic acid to control pH.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Self-Validation: The method's validity is confirmed by running a racemic standard (if available) to demonstrate the separation of the two enantiomers, (3R)- and (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride.[4][5] The peak corresponding to the desired enantiomer should be the only one present in the sample analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Dry Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Injector) Filter->HPLC Column Column (C18 or Chiral) HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Part 2: Molecular Confirmation by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a highly accurate measurement of the molecular weight, which is crucial for confirming the elemental composition of the molecule.

Experimental Protocol: ESI-Q-TOF HRMS

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the primary amino group.[2]

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal for achieving the high mass accuracy required.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation process.

  • Analysis: Acquire a full scan mass spectrum. The primary ion observed will be the protonated molecule [M+H]⁺.

Trustworthiness Through Accurate Mass: The power of HRMS lies in its ability to confirm the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass.

Adduct Formula Theoretical Monoisotopic Mass (m/z)
[M+H]⁺ C₉H₁₁INO₂⁺291.9829
[M+Na]⁺ C₉H₁₀INNaO₂⁺313.9648
[M+K]⁺ C₉H₁₀IKNO₂⁺329.9388

Predicted data based on the molecular formula of the free base.[1]

Tandem MS (MS/MS) for Structural Insight: To further confirm the structure, the [M+H]⁺ ion can be isolated and fragmented (MS/MS). Expected fragmentation pathways would include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and cleavage of the bond between the chiral carbon and the phenyl ring.

MS_Workflow Sample Diluted Sample (in ACN/H₂O + 0.1% FA) Infusion Direct Infusion or LC-MS Sample->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MassAnalyzer Mass Analyzer (TOF or Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Workflow for HRMS analysis.

Part 3: Definitive Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments will confirm the carbon-hydrogen framework and the connectivity of all atoms.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice as it will exchange with the labile protons of the -NH₃⁺ and -COOH groups, simplifying the spectrum.[2] Alternatively, DMSO-d₆ can be used to observe these exchangeable protons.

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., the -CH-CH₂- moiety).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

Predicted NMR Data (in D₂O):

Assignment ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted) ¹H Multiplicity Integration
Aromatic C-H7.2 - 7.8125 - 145Multiplets4H
Aromatic C-I-~95--
CH (NH₃⁺)~4.5~55Triplet1H
CH₂ COOH~3.0~40Doublet2H
C OOH-~175--

Authoritative Grounding & Interpretation:

  • The aromatic region in the ¹H NMR spectrum is expected to show a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

  • The proton on the chiral carbon (-CH(NH₃⁺)-) will appear as a triplet due to coupling with the adjacent CH₂ group.

  • The methylene protons (-CH₂COOH) will appear as a doublet due to coupling with the single proton on the chiral carbon.

  • A COSY spectrum will show a clear correlation between the signals at ~4.5 ppm and ~3.0 ppm, confirming the -CH-CH₂- fragment.

  • An HSQC spectrum will link each of these proton signals to their corresponding carbon signals, confirming the C-H framework.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
RP-HPLC Purity, presence of impurities.High-throughput, quantitative, robust.Does not provide structural information.
Chiral HPLC Enantiomeric purity and ratio.Essential for stereoisomer confirmation.Requires specific chiral columns and method development.
HRMS Accurate molecular weight, elemental formula.Extremely high sensitivity and mass accuracy.Provides limited information on atom connectivity.
NMR Definitive atomic connectivity, 3D structure.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires more sample.

Conclusion

The structural analysis and confirmation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride require a multi-faceted analytical approach. While HPLC provides essential information on purity and stereochemistry, it is the synergistic combination of High-Resolution Mass Spectrometry for elemental formula confirmation and a suite of NMR experiments for definitive connectivity mapping that provides an unassailable, self-validating dataset. This integrated workflow ensures the highest level of scientific integrity and is indispensable for any research or development program involving this and similar novel chemical entities.

References

  • PubChemLite. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride (C9H10INO2). Available from: [Link]

  • Chemical Substance Information. 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. Available from: [Link]

  • NextSDS. (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • NextSDS. (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

Sources

Ensuring Reproducibility in Peptidomimetic Research: A Comparative Guide to 3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenated β -Amino Acids

In the landscape of modern drug discovery, the integration of non-canonical amino acids into peptide backbones is a highly effective strategy for overcoming the poor pharmacokinetic profiles of natural α -peptides. 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS 2137733-50-5) represents a premier building block in this domain. As a β -amino acid derivative, it inherently confers resistance to enzymatic degradation[1]. Furthermore, the strategic placement of an iodine atom on the aromatic ring provides a unique dual advantage: it modulates the molecule's lipophilicity and serves as a highly reactive handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling[2].

This guide provides an objective, data-driven comparison of this specific iodo-derivative against alternative analogs. By dissecting the mechanistic causality behind its reactivity, we establish self-validating protocols designed to guarantee absolute reproducibility in your synthetic workflows.

Comparative Analysis: Selecting the Optimal Analog

When designing a peptidomimetic or foldamer, researchers must choose between various aromatic β -amino acids. The decision to utilize the 3-iodo derivative over non-halogenated or lighter halogenated analogs (like fluoro- or chloro-derivatives) is dictated by the specific requirements of the downstream application.

Table 1: Performance Comparison of Aromatic β -Amino Acid Analogs
Property / Capability3-Amino-3-(3-iodophenyl)propanoic acid HCl3-Amino-3-(4-fluorophenyl)propanoic acid HCl3-Amino-3-phenylpropanoic acid HCl
Halogen Substitution Iodine (High polarizability, large radius)Fluorine (High electronegativity, small radius)None
Cross-Coupling Efficiency Excellent (Rapid oxidative addition by Pd)Poor (C-F bond is too strong for standard Pd)N/A (No reactive handle)
Lipophilicity (LogP Impact) High (Significantly increases membrane permeability)Moderate (Improves metabolic stability)Baseline
Proteolytic Stability High (Due to β -homo backbone)High (Due to β -homo backbone)High (Due to β -homo backbone)
Primary Use Case Library generation via Late-Stage FunctionalizationTarget compounds requiring high metabolic stabilityBaseline structural studies & foldamer design

Mechanistic Insights: Causality in Structural Design

The superiority of 3-Amino-3-(3-iodophenyl)propanoic acid in library synthesis is rooted in strict chemical causality.

  • The β -Backbone Effect : The insertion of an additional methylene group between the amine and the carboxylate fundamentally alters the hydrogen-bonding register. This prevents recognition by standard α -peptidases, dramatically increasing the half-life of the resulting peptide in vivo[3].

  • The C–I Bond Dynamics : The carbon-iodine bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. This allows Palladium(0) catalysts to perform oxidative addition at room temperature or under mild heating. Consequently, cross-coupling can be achieved without the harsh thermal conditions that typically induce epimerization at the chiral β -carbon[4].

G A 3-Amino-3-(3-iodophenyl) propanoic acid HCl B Beta-Amino Acid Backbone A->B Structural Core C 3-Iodo Substitution A->C Aromatic Handle D Proteolytic Stability B->D Resists Peptidases E Foldamer Formation B->E Secondary Structures F Late-Stage Functionalization C->F Pd-Catalyzed Coupling G Lipophilicity Tuning C->G Halogen Bonding

Logical framework of structural advantages for the 3-iodo beta-amino acid derivative.

Ensuring Reproducibility: Self-Validating Experimental Protocols

Reproducibility when utilizing β -amino acids hinges on overcoming their inherent steric hindrance during Solid-Phase Peptide Synthesis (SPPS) and preventing dehalogenation during cleavage or functionalization. The following protocols are designed as closed, self-validating loops.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality : The extra methylene group in β -amino acids increases conformational flexibility, which subtly reduces the rate of acylation compared to α -amino acids. If standard uronium-based activators (like HATU) are used for extended coupling times, the slow acylation rate allows the activator to react directly with the resin-bound amine, causing irreversible guanidinylation and sequence truncation. Therefore, phosphonium-based activators (PyBOP) are mandatory for reproducible β -amino acid coupling.

Step-by-Step Methodology :

  • Resin Preparation : Swell the Fmoc-protected resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Activation : In a separate vial, dissolve 3.0 equivalents of Fmoc-3-Amino-3-(3-iodophenyl)propanoic acid and 3.0 equivalents of PyBOP in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation (The Kaiser Test) : Wash the resin thoroughly. Perform a Kaiser test on a micro-cleaved sample.

    • Negative (Yellow): Acylation is complete. Proceed to the next step.

    • Positive (Blue): Acylation is incomplete. Perform a secondary coupling using DIC/Oxyma to avoid guanidinylation before proceeding.

Table 2: Experimental Coupling Efficiencies for β -Amino Acids
Reagent SystemBaseCoupling TimeConversion (%)Epimerization Risk
DIC / OxymaNone90 min88%< 1%
PyBOP DIPEA 90 min > 98% < 1%
HATUDIPEA45 min95% (High Truncation)~ 2%
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality : Performing Suzuki coupling on-resin prior to global cleavage avoids the solubility issues often encountered with fully deprotected peptidomimetics. The mild base ( K2​CO3​ ) prevents premature cleavage from the solid support, while the highly reactive C–I bond ensures complete conversion without thermal degradation.

Step-by-Step Methodology :

  • Preparation : Wash the peptide-bound resin (containing the terminal or internal 3-iodo- β -amino acid) with degassed DMF.

  • Reaction Mixture : Under an argon atmosphere, add the desired arylboronic acid (5.0 eq), K2​CO3​ (5.0 eq), and the catalyst Pd(PPh3​)4​ (0.1 eq) in a degassed solvent mixture of DMF/H₂O (9:1).

  • Coupling : Agitate the resin at 50°C for 4 hours.

  • Cleavage : Wash the resin sequentially with DMF, DCM, and MeOH. Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Validation (LC-MS) : Analyze the crude product. The self-validating metric is the complete disappearance of the iodinated precursor mass ( M ) and the appearance of the coupled product mass ( M−126.9+MassAryl​ ).

Workflow S1 1. Resin Swelling & Deprotection S2 2. Activation (PyBOP/DIPEA) S1->S2 S3 3. Coupling of 3-Iodo-Beta-AA S2->S3 S4 4. Kaiser Test (Validation) S3->S4 S4->S2 If Positive (Incomplete) S5 5. On-Resin Suzuki Coupling S4->S5 If Negative (Complete) S6 6. LC-MS/NMR (Validation) S5->S6

Self-validating workflow for SPPS and on-resin Suzuki-Miyaura cross-coupling.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PubMed Central (PMC), National Institutes of Health URL:[Link][2]

  • Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Amides Source: Chemistry - A European Journal URL:[Link][4]

  • Ribosomal Incorporation of Consecutive β-Amino Acids Source: PubMed, National Institutes of Health URL:[Link][3]

  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides Source: Biopolymers (Peptide Science) URL:[Link][1]

Sources

Sourcing and using 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2137733-50-5) requires a rigorous understanding of its structural utility and analytical behavior. As a non-proteinogenic β -amino acid, it serves as a critical reference standard in the development of foldamers, peptidomimetics, and targeted radioligands.

The following guide establishes a comparative framework against its analogs, details a self-validating quality control protocol, and outlines its mechanistic applications in late-stage functionalization.

Structural and Functional Comparison

When designing a synthetic workflow or calibrating an analytical assay, selecting the correct halogenated β -amino acid isomer is paramount. The meta-iodo substitution offers distinct kinetic and spatial advantages over its para-iodo and meta-bromo counterparts.

  • Steric Trajectory: In β -peptide synthesis, the meta-substitution alters the spatial projection of the side chain. This specific geometry minimizes steric clash with adjacent residues, promoting the formation of stable helical secondary structures (foldamers) more effectively than the linear extension forced by para-isomers.

  • Cross-Coupling Kinetics: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine bond (dissociation energy ~65 kcal/mol) undergoes oxidative addition significantly faster than a carbon-bromine bond (~81 kcal/mol). This allows for milder reaction conditions, preventing the degradation of the sensitive β -amino acid backbone.

Table 1: Quantitative and Functional Comparison of Halogenated Analogs

Parameter3-Amino-3-(3-iodophenyl)propanoic acid HCl3-Amino-3-(4-iodophenyl)propanoic acid HCl3-Amino-3-(3-bromophenyl)propanoic acid HCl
CAS Number 2137733-50-5[1]502842-21-9 (Ethyl ester HCl)[1]N/A
Halogen Reactivity Optimal (Rapid oxidative addition)Optimal (Rapid oxidative addition)Moderate (Requires elevated temps/ligands)
Steric Profile Meta-directed (Promotes helical folding)Para-directed (Promotes linear extension)Meta-directed
Chromatographic Retentivity High (Hydrophobic iodine atom)HighModerate (Bromine is less hydrophobic)
Primary Application Radiotracer core, Foldamer synthesisLinear peptidomimeticsStable pharmacophore probing

Sourcing and Quality Control Metrics

When sourcing this compound from specialized vendors such as Sigma-Aldrich[2] or Enamine[3], rigorous Quality Control (QC) is required before it can be designated as a reference standard.

Safety Note: The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and is a known skin/eye irritant[1]. All standard preparations must be conducted within a ventilated balance enclosure.

Historically, amino acid analysis requires pre-column or post-column derivatization (using OPA or FMOC) to enable fluorescence detection[4][5]. However, derivatization introduces kinetic variability and reagent instability. Because the iodophenyl group acts as a strong intrinsic chromophore, this standard can be analyzed using an underivatized RP-HPLC-UV method[6]. This eliminates derivatization artifacts and establishes a more robust, self-validating baseline.

Self-Validating Experimental Protocol: RP-HPLC-UV

This protocol is designed as a self-validating system: every step includes a built-in check to ensure that operator error or instrument drift does not compromise the reference standard's integrity.

Methodology:

  • Triplicate Weighing: Accurately weigh 10.0 mg of the reference standard into three separate 10 mL volumetric flasks.

    • Causality: Triplicate weighing mathematically isolates microbalance drift and electrostatic interference from actual chemical instability. If the final calculated concentrations vary by >1%, the weighing step is invalidated.

  • Dissolution Strategy: Add 2 mL of HPLC-grade methanol to each flask, sonicate for 5 minutes, and bring to volume with HPLC-grade water to create a 1 mg/mL stock.

    • Causality: While the HCl salt is water-soluble, initial methanol wetting prevents the hydrophobic iodophenyl rings from aggregating, ensuring immediate and complete solvation.

  • Serial Dilution: Prepare a 5-point calibration curve (20, 50, 100, 200, and 500 µg/mL) using the initial mobile phase conditions as the diluent[4].

  • Chromatographic Parameters:

    • Column: Solid-core C18 (2.1 x 100 mm, 1.7 µm). Causality: Solid-core particles minimize longitudinal diffusion compared to fully porous silica, yielding sharper peaks for polar analytes without the need for signal-suppressing ion-pairing agents[7].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA maintains the β -amine in a fully protonated state, preventing secondary interactions with residual silanols on the column that cause peak tailing.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Detection: UV at 225 nm[6].

  • System Suitability (The Validation Gate): Inject the 100 µg/mL standard six times. Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Causality: If the RSD is > 2.0%, the system fails suitability. This built-in logic gate proves that the injector is inconsistent or the column is not fully equilibrated, halting the workflow before invalid calibration data is collected[6].

HPLC_Workflow A Reference Standard 3-Amino-3-(3-iodophenyl)propanoic acid B Stock Solution Prep (Triplicate Weighing, MeOH/H2O) A->B C Serial Dilution (20 - 500 µg/mL) B->C D RP-HPLC-UV Analysis (Solid-Core C18, 225 nm) C->D E System Suitability Gate (RSD < 2.0% ?) D->E E->D No (Halt & Recalibrate) F Validated Calibration Curve (R² > 0.999) E->F Yes

Workflow for self-validating HPLC-UV quantification of the beta-amino acid reference standard.

Mechanistic Application: Late-Stage Functionalization

Once validated, the standard is primarily used to monitor downstream synthetic applications. The meta-iodo group acts as a biorthogonal handle for palladium-catalyzed cross-coupling. In the synthesis of complex peptidomimetics, a Suzuki-Miyaura coupling is often employed to attach diverse aryl groups to the β -amino acid scaffold.

The mechanism relies on the rapid oxidative addition of the Pd(0) catalyst into the highly reactive C-I bond, followed by transmetalation with an arylboronic acid, and subsequent reductive elimination to form the new C-C bond.

Pd_Coupling A 3-Iodophenyl Beta-Amino Acid Scaffold B Oxidative Addition (Pd(0) → Pd(II) Insertion into C-I) A->B C Transmetalation (Transfer of Ar group from Ar-B(OH)2) B->C D Reductive Elimination (C-C Bond Formation) C->D D->B Pd(0) Catalyst Regeneration E Biaryl Peptidomimetic Derivative D->E

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the meta-iodo pharmacophore.

References

  • Chemical Substance Information: 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride. NextSDS. Available at: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PubMed Central (PMC). Available at: [Link]

  • Amino Acid Analysis Kits & Reference Standards for HPLC. Waters Corporation. Available at: [Link]

  • Amino acid reference intervals by high performance liquid chromatography. SciELO. Available at: [Link]

  • Validation of an HPLC method for the determination of amino acids. ResearchGate. Available at: [Link]

  • Enamine Compound Catalog (CAS No: 2059910-88-0). AS ONE / Enamine. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to supporting our customers in their responsible handling and disposal.

Understanding the Hazard Profile: Why Special Precautions are Necessary

The primary hazards associated with this compound and its close analogs are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]

The presence of iodine, a halogen, is a critical factor in its disposal classification. Halogenated organic compounds are subject to specific waste disposal regulations due to their potential to form persistent and toxic environmental pollutants if not managed correctly.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH336May cause drowsiness or dizziness.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management: A Calm and Methodical Approach

Accidents can happen. A prepared and informed response to a spill is crucial to mitigate any potential harm.

For a small, contained spill:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation and restrict access to the area.

  • Wearing appropriate PPE , gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials and place them in the same hazardous waste container.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

The Disposal Pathway: A Step-by-Step Protocol

The guiding principle for the disposal of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

Step 1: Waste Segregation - The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride must be collected in a designated "Halogenated Organic Waste" container. Mixing it with non-halogenated organic waste can complicate and increase the cost of disposal.

Step 2: Container Selection and Labeling
  • Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 3: Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure secondary containment to capture any potential leaks.

  • Store away from incompatible materials , such as strong oxidizing agents and bases.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. They are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations. The typical disposal method for such compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

DisposalWorkflow Disposal Workflow for 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride Start Handling of 3-Amino-3- (3-iodophenyl)propanoic acid hydrochloride Assess Assess for Disposal Need Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Spill Is there a spill? PPE->Spill SmallSpill Small Spill Procedure Spill->SmallSpill Yes (Small) LargeSpill Large Spill Procedure (Evacuate & Call EHS) Spill->LargeSpill Yes (Large) Segregate Segregate as Halogenated Organic Waste Spill->Segregate No SmallSpill->Segregate End Proper Disposal Complete LargeSpill->End Container Select & Label Approved Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Collection Arrange for EHS Waste Collection Store->Collection Collection->End

Caption: Decision workflow for handling and disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. For any uncertainties or specific questions regarding your institution's policies, always consult your Environmental Health and Safety department.

References

  • NextSDS. (n.d.). 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.